Technical Documentation Center

Riboflavin, 2',3',4',5'-tetraacetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Riboflavin, 2',3',4',5'-tetraacetate
  • CAS: 752-13-6

Core Science & Biosynthesis

Foundational

Photophysical Dynamics of Riboflavin 2',3',4',5'-Tetraacetate (TARF): A Technical Blueprint for Advanced Photosensitization

Executive Summary Riboflavin (Vitamin B2) is a highly characterized endogenous photosensitizer. However, its translation into prolonged photodynamic therapy (PDT) and industrial-scale photocatalysis is severely bottlenec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Riboflavin (Vitamin B2) is a highly characterized endogenous photosensitizer. However, its translation into prolonged photodynamic therapy (PDT) and industrial-scale photocatalysis is severely bottlenecked by its rapid photodegradation. To circumvent this limitation, the acetylation of the ribityl side chain yields Riboflavin 2',3',4',5'-tetraacetate (commonly referred to as TARF or RTA). This in-depth technical guide explores the structural causality behind TARF's enhanced photostability, details its core photophysical properties, and provides self-validating experimental protocols for characterizing its excited-state dynamics.

Structural Causality: The Role of Acetylation

The intrinsic photobleaching of native riboflavin under UV or visible light is primarily driven by intramolecular photoreduction. In this degradation pathway, the hydroxyl groups on the ribityl side chain act as electron donors to the excited isoalloxazine ring, leading to the irreversible formation of inactive photoproducts such as lumichrome[1].

By acetylating the four hydroxyl groups to form TARF, this intramolecular electron transfer is sterically and electronically blocked. This structural modification drastically increases the photochemical resistance of the molecule, preventing premature degradation while preserving the highly efficient intersystem crossing (ISC) capabilities of the flavin core[1][2]. Consequently, TARF can sustain prolonged photocatalytic cycles without losing its efficacy.

Core Photophysical Profile

The utility of TARF in photochemical applications is dictated by its ability to efficiently absorb visible light and partition its energy into long-lived reactive states.

  • Absorption & Emission: TARF exhibits strong absorption bands in the UV and blue-visible regions ( λmax​ ≈ 343 nm and 440 nm), allowing for efficient excitation by standard LED sources. In polar aprotic solvents like acetonitrile, it exhibits a fluorescence quantum yield ( ΦF​ ) of approximately 0.37, with a mono-exponential fluorescence lifetime ( τF​ ) ranging from 4.7 to 6.8 ns[3][4].

  • Triplet State Dynamics: The high ISC efficiency of the isoalloxazine ring leads to a robust triplet state quantum yield ( ΦT​ ≈ 0.54 in methanol)[2]. This triplet state ( T1​ ) is relatively long-lived (in the microsecond regime) and serves as the primary engine for downstream catalytic reactions.

  • Singlet Oxygen Generation: The T1​ state is highly susceptible to quenching by ground-state molecular oxygen ( 3O2​ ), resulting in the generation of highly reactive singlet oxygen ( 1O2​ ) with a quantum yield ( ΦΔ​ ) between 0.47 and 0.66, making it a superior photosensitizer compared to native riboflavin[1][5].

Quantitative Photophysical Parameters of TARF
PropertyValueSolvent EnvironmentSource
Absorption Maxima ( λmax​ ) 343 nm, 440 nmAcetonitrile / Water[3]
Fluorescence Quantum Yield ( ΦF​ ) 0.37Acetonitrile[3][4]
Fluorescence Lifetime ( τF​ ) 4.7 – 6.8 nsAcetonitrile[3][4]
Triplet Quantum Yield ( ΦT​ ) ~0.54Methanol[2]
Singlet Oxygen Yield ( ΦΔ​ ) 0.47 – 0.66Methanol / Water[1][5]
Reduction Potential ( EFl/Fl∙−​ ) -1.18 V vs SCEAcetonitrile[3]

Mechanistic Pathways: Type I vs Type II Photochemistry

Once excited to its triplet state, TARF partitions its energy via two competing photochemical pathways depending on the substrate and local oxygen concentration:

  • Type I (Electron Transfer): The T1​ state of TARF is a potent oxidant. It can abstract an electron directly from an organic substrate, forming the TARF radical anion ( Fl∙− ) and a substrate radical cation. This pathway is heavily utilized in synthetic organic photocatalysis, such as decarboxylative cyanations and nitrations[3].

  • Type II (Energy Transfer): In aerated environments, the T1​ state transfers its energy to ground-state triplet oxygen ( 3O2​ ), generating singlet oxygen ( 1O2​ ). This pathway is the primary mechanism for photodynamic therapy (PDT) and the environmental photodegradation of persistent organic pollutants[6].

Jablonski S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 hν (440 nm) S1->S0 Fluorescence (~5 ns) T1 Triplet Excited State (T1) S1->T1 ISC (Φisc ~0.6) O2 Singlet Oxygen (1O2) T1->O2 Type II Energy Transfer Substrate Oxidized Substrate T1->Substrate Type I Electron Transfer

Jablonski diagram illustrating TARF photochemical pathways and ROS generation.

Experimental Methodologies: Self-Validating Protocols

To rigorously characterize the photophysical behavior of TARF, researchers must employ self-validating spectroscopic protocols. The following workflows detail the extraction of triplet lifetimes and singlet oxygen quantum yields, emphasizing the causality behind each methodological choice.

Protocol 1: Transient Absorption Spectroscopy (Laser Flash Photolysis)

Objective: Determine the intrinsic triplet lifetime ( τT​ ) and observe the formation of the TARF radical anion. Causality & Validation: Molecular oxygen is a diffusion-controlled quencher of triplet states ( kq​ ≈ 10 9 M −1 s −1 ). Failing to remove O2​ will artificially truncate the observed triplet lifetime, masking the intrinsic photophysics[6]. Therefore, rigorous deaeration is mandatory. The system is self-validated by re-aerating the sample post-measurement; if the long-lived transient signal disappears, the initial signal is definitively confirmed as the triplet state.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve TARF in spectroscopic-grade acetonitrile to achieve an absorbance of ~0.3 at the excitation wavelength (e.g., 355 nm). Causality: This specific absorbance prevents inner-filter effects while ensuring a sufficient signal-to-noise ratio.

  • Deaeration: Purge the solution with high-purity Argon gas for at least 30 minutes in a sealed quartz cuvette.

  • Excitation: Excite the sample using a 355 nm Nd:YAG laser pulse (pulse width ~5 ns).

  • Probing & Detection: Pass a continuous broadband Xenon arc lamp through the sample perpendicular to the laser path. Monitor the transient absorbance at 380 nm (TARF triplet state) and 610 nm (TARF radical anion) using a monochromator coupled to a photomultiplier tube (PMT)[4][6].

  • Kinetic Analysis: Fit the decay curve at 380 nm to a first-order exponential decay to extract the intrinsic triplet lifetime.

LFP_Workflow Prep 1. Sample Preparation (Argon Purging) Excite 2. Laser Excitation (Nd:YAG 355 nm) Prep->Excite Deaerated Sample Detect 4. Signal Detection (Monochromator + PMT) Excite->Detect Transient Species Probe 3. Broadband Probing (Xenon Arc Lamp) Probe->Detect Transmission Analyze 5. Kinetic Analysis (Decay Fitting) Detect->Analyze ΔA vs Time

Step-by-step experimental workflow for Laser Flash Photolysis (LFP) of TARF.

Protocol 2: Direct Singlet Oxygen Quantification via 1270 nm Phosphorescence

Objective: Accurately measure the singlet oxygen quantum yield ( ΦΔ​ ) of TARF. Causality & Validation: While chemical traps (e.g., DPBF) are common, they are prone to kinetic artifacts such as direct photobleaching or side-reactions with the sensitizer's radical states. Direct detection of 1O2​ phosphorescence at 1270 nm isolates the Type II pathway, providing unambiguous quantification. The protocol is self-validated by using a known reference standard (e.g., unsubstituted Riboflavin, ΦΔ​ = 0.48) under identical optical conditions.

Step-by-Step Methodology:

  • Optical Matching: Prepare solutions of TARF and the reference standard (Riboflavin) in deuterated solvents (e.g., CD 3​ OD). Causality: Deuterated solvents are chosen because they drastically reduce the non-radiative quenching of 1O2​ by solvent vibrational modes, extending the 1O2​ lifetime and boosting the 1270 nm emission signal. Ensure both solutions have an identical absorbance (e.g., 0.1) at the excitation wavelength (440 nm).

  • Excitation & Detection: Excite the aerated samples with a pulsed 440 nm laser. Detect the emission using a liquid-nitrogen-cooled NIR photomultiplier tube coupled with a 1270 nm narrow bandpass filter.

  • Quenching Validation: Add sodium azide (NaN 3​ ), a specific 1O2​ quencher. If the 1270 nm signal decays proportionally to the NaN 3​ concentration, the signal is definitively confirmed as singlet oxygen.

  • Quantification: Calculate ΦΔ​ of TARF by comparing the integrated area of the 1270 nm decay curve against the Riboflavin standard.

Applications in Therapeutics and Environmental Remediation

The enhanced photostability and robust ROS generation of TARF have positioned it as a premier molecule in two major fields:

  • Photoactivated Chemotherapy (PACT): TARF has been successfully conjugated with platinum and ruthenium complexes. Upon irradiation, the TARF moiety generates singlet oxygen (a PDT effect) while simultaneously triggering the photorelease of the cytotoxic metal complex (a PACT effect). This creates a dual-action therapeutic system with high spatiotemporal control, capable of overcoming traditional chemo-resistance[5].

  • Environmental Remediation: TARF acts as an efficient, metal-free organic photocatalyst for the degradation of pharmaceuticals and personal care products (PPCPs) in wastewater. Under visible light, TARF successfully degrades recalcitrant drugs like carbamazepine via both direct electron transfer and singlet oxygen oxidation, vastly outperforming standard riboflavin due to its resistance to photobleaching[6].

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of Riboflavin, 2',3',4',5'-Tetraacetate in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility profile of Riboflavin, 2',3',4',5'-tetraacetate (RFTA), a lipophilic derivative of Vitamin B2. Recognizing the critical role of solubility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Riboflavin, 2',3',4',5'-tetraacetate (RFTA), a lipophilic derivative of Vitamin B2. Recognizing the critical role of solubility in drug development and formulation, this document offers a detailed exploration of RFTA's behavior in various organic solvents. While quantitative data is not extensively available in public literature, this guide synthesizes existing qualitative information, provides a robust experimental protocol for solubility determination, and discusses the key physicochemical factors governing the solubility of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the solubility characteristics of RFTA for therapeutic and other applications.

Introduction: The Significance of Riboflavin, 2',3',4',5'-Tetraacetate and its Solubility

Riboflavin, or Vitamin B2, is an essential nutrient that plays a crucial role in a variety of metabolic pathways.[1] However, its low aqueous solubility can limit its therapeutic applications and bioavailability.[2] To overcome this limitation, derivatives such as Riboflavin, 2',3',4',5'-tetraacetate (RFTA) have been synthesized. The acetylation of the hydroxyl groups on the ribityl side chain significantly increases the lipophilicity of the molecule, rendering it more soluble in organic solvents and enhancing its potential for use in drug delivery systems and other formulations where non-aqueous vehicles are employed.[3]

Understanding the solubility profile of RFTA in organic solvents is paramount for a range of applications, including:

  • Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, topical preparations, and advanced drug delivery systems like lipid-based formulations.

  • Process Chemistry: Optimizing reaction conditions and purification strategies, such as extraction and crystallization, during the synthesis of RFTA and its derivatives.[3]

  • Analytical Method Development: Choosing suitable diluents for analytical techniques like High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy.

This guide aims to provide a foundational understanding of RFTA's solubility, empowering researchers to make informed decisions in their experimental designs and formulation strategies.

Solubility Profile of Riboflavin, 2',3',4',5'-Tetraacetate

Organic SolventSolubility (at 25 °C)RemarksReference(s)
ChloroformSolubleUsed for extraction during synthesis.[3]
EthanolSolubleUsed for recrystallization.[3]
Methanol/Water (19:5 v/v)SolubleUsed for recrystallization.[3]
Acetone/Methanol (1:1)SolubleUsed as a solvent in photocatalytic reactions.
Dimethyl Sulfoxide (DMSO)Expected to be solubleAprotic, polar solvent, generally a good solvent for many organic compounds.
Dimethylformamide (DMF)Expected to be solubleAprotic, polar solvent, commonly used in organic synthesis.
Water24.87 mg/L (estimated)Practically insoluble.[4]

Note: "Soluble" indicates that the compound dissolves to a practically useful extent, though the exact quantitative value is not specified in the cited literature. It is highly recommended that researchers experimentally determine the solubility in their specific solvent system of interest.

Experimental Protocol: Determination of a Thermodynamic Solubility Profile using the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound in a given solvent. This protocol provides a step-by-step guide for its implementation.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method, typically UV-Visible Spectroscopy or HPLC.

Materials and Equipment
  • Riboflavin, 2',3',4',5'-tetraacetate (solid)

  • Organic solvents of interest (analytical grade or higher)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Visible Spectrophotometer or HPLC system

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess RFTA B Add solvent to vials A->B Dispense C Seal vials and place on shaker B->C D Agitate at constant temperature (e.g., 24-72h) C->D E Allow to settle D->E F Filter supernatant E->F G Dilute filtrate F->G H Analyze by UV-Vis/HPLC G->H I Calculate solubility H->I

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Procedure
  • Preparation of the Sample Vials:

    • Accurately weigh an excess amount of RFTA (e.g., 5-10 mg) into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Carefully add a precise volume of the desired organic solvent (e.g., 1-2 mL) to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the vials at a constant speed for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. A preliminary experiment can be conducted to determine the optimal equilibration time by taking samples at different time points until the concentration of the dissolved solute remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining undissolved particles.

  • Analysis:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated UV-Visible Spectrophotometer at the λmax of RFTA or by a validated HPLC method.

    • Prepare a calibration curve using standard solutions of RFTA of known concentrations.

  • Calculation of Solubility:

    • Determine the concentration of RFTA in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor. The result is the solubility of RFTA in the specific organic solvent at the experimental temperature.

Factors Influencing the Solubility of Riboflavin, 2',3',4',5'-Tetraacetate

The solubility of a compound is governed by a complex interplay of its physicochemical properties and those of the solvent. For RFTA, the following factors are of primary importance:

Molecular Structure and Polarity

The acetylation of the four hydroxyl groups of the ribityl side chain in riboflavin has a profound impact on its solubility. This modification replaces the polar, hydrogen-bond-donating hydroxyl groups with less polar, non-hydrogen-bond-donating acetate groups. This significantly increases the overall lipophilicity of the molecule, as reflected by the change in the octanol-water partition coefficient (LogP).[3]

G cluster_riboflavin Riboflavin cluster_rfta RFTA riboflavin Riboflavin Isoalloxazine Ring Ribityl Side Chain with -OH groups rfta RFTA Isoalloxazine Ring Ribityl Side Chain with -OCOCH3 groups riboflavin:f1->rfta:f1 Acetylation (Increased Lipophilicity)

Caption: Structural modification from Riboflavin to RFTA leading to increased lipophilicity.

This increased lipophilicity is the primary reason for RFTA's enhanced solubility in organic solvents compared to its parent compound.

Solvent Properties

The principle of "like dissolves like" is a fundamental concept in predicting solubility.

  • Polarity: RFTA, being a moderately polar molecule, is expected to have good solubility in polar aprotic solvents like DMSO and DMF, as well as in moderately polar protic solvents like ethanol and methanol. Its solubility in non-polar solvents is likely to be lower.

  • Hydrogen Bonding Capacity: The acetate groups of RFTA can act as hydrogen bond acceptors. Therefore, solvents that are good hydrogen bond donors may exhibit enhanced solubilizing capacity for RFTA.

  • Dielectric Constant: The dielectric constant of a solvent influences its ability to separate charged species. While RFTA is a neutral molecule, the dielectric constant can still play a role in the overall solvation process.

Temperature

For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. When determining the solubility of RFTA, it is crucial to control and report the temperature at which the measurement was made.

Conclusion

Riboflavin, 2',3',4',5'-tetraacetate presents a promising alternative to riboflavin in applications where solubility in organic media is required. While a comprehensive database of its quantitative solubility in various organic solvents is yet to be established, this technical guide provides a solid foundation for researchers by consolidating existing knowledge, presenting a detailed experimental protocol for solubility determination, and discussing the key factors that govern its solubility. By applying the principles and methods outlined in this guide, scientists and formulation experts can effectively characterize the solubility of RFTA and unlock its full potential in drug development and other scientific endeavors.

References

  • EvitaChem.
  • The Good Scents Company. (n.d.).
  • BOC Sciences. (n.d.).
  • Pharmaceutical Sciences. (2024, February 15).
  • PubMed. (2024, February 7).
  • ResearchGate. (2015, May 18). What is a suitable way to dissolve riboflavin?
  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent ?
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • EvitaChem. (n.d.).
  • HiMedia Labor
  • ChemicalBook. (2025, November 5). Riboflavin | 83-88-5.
  • Sigma-Aldrich. (n.d.). (—)-Riboflavin (R9504)
  • Google Patents. (n.d.). US2407624A - Aqueous solution of riboflavin.
  • Official Monographs for Part 1 / Riboflavin. (n.d.).
  • THE SOLUBILITY INCREASING SUBSTANCES AND THE MECHANISM OF SOLUBILIZING ACTION OF RIBOFLAVIN. (n.d.).
  • The Good Scents Company. (n.d.).
  • ACS Publications. (2025, July 5).
  • ResearchGate. (n.d.). Studies on flavins in organic solvents. I.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ResearchGate. (n.d.). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Classification of organic compounds By solubility. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • ChemicalBook. (2025, November 5). Riboflavin | 83-88-5.
  • Cheméo. (n.d.).
  • OXIDATIVE DECOMPOSITION OF RIBOFLAVIN. (n.d.).
  • ResearchGate. (2015, May 18). What is a suitable way to dissolve riboflavin?
  • ACS Publications. (2002, September 7). The Photochemistry of Riboflavin Tetraacetate and Nucleosides. A Study Using Density Functional Theory, Laser Flash Photolysis, Fluorescence, UV−Vis, and Time Resolved Infrared Spectroscopy | The Journal of Physical Chemistry B.

Sources

Foundational

Unlocking the Photoredox Potential of Riboflavin 2',3',4',5'-Tetraacetate (TARF) in Advanced Photocatalysis

Executive Summary As the pharmaceutical and fine chemical industries pivot toward sustainable, transition-metal-free methodologies, organic photoredox catalysis has taken center stage. Among the most promising bio-inspir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As the pharmaceutical and fine chemical industries pivot toward sustainable, transition-metal-free methodologies, organic photoredox catalysis has taken center stage. Among the most promising bio-inspired catalysts is Riboflavin 2',3',4',5'-tetraacetate (TARF). This technical whitepaper provides an in-depth mechanistic guide to the thermodynamic profiling, redox tunability, and field-proven experimental workflows of TARF, designed specifically for researchers and drug development professionals seeking to implement robust photoredox systems.

Introduction: The Case for Tetraacetylriboflavin (TARF)

Riboflavin (Vitamin B2) is a highly versatile, biologically ubiquitous redox cofactor. However, its native form suffers from poor solubility in organic solvents and a strong tendency to aggregate via intermolecular hydrogen bonding, which severely quenches its excited state and limits its utility in synthetic organic chemistry 1[1].

By acetylating the four hydroxyl groups on the ribityl side chain, we obtain Riboflavin 2',3',4',5'-tetraacetate (TARF). This structural modification drastically enhances its solubility in aprotic solvents (e.g., acetonitrile, dichloromethane), prevents aggregation, and ensures high quantum yields for intersystem crossing (ISC) 1[1]. In our experience, TARF is the premier choice over native riboflavin for non-aqueous photoredox workflows due to its superior photostability and predictable thermodynamic profile.

Thermodynamic Profiling: The Redox Window of TARF

To rationally design a photocatalytic workflow, one must deeply understand the thermodynamic boundaries of the catalyst. The photocatalytic cycle of TARF is initiated by irradiation with blue light ( λmax​≈440 nm), exciting the ground state to a singlet excited state ( 1TARF∗ ), followed by rapid ISC to the long-lived triplet state ( 3TARF∗ ) 1[1].

In its ground state, TARF is a weak oxidant with a reduction potential ( Ered​ ) of approximately -0.88 V vs. SCE (-1.18 V vs. Fc/Fc+ in acetonitrile) 2[2]. However, upon photoexcitation, the excited state becomes a potent single-electron oxidant, boasting an oxidation potential of +1.67 V vs. SCE 3[3]. This +1.67 V threshold is sufficient to oxidize electron-rich benzyl alcohols, benzyl amines, and sulfides, but it falls short for unactivated aliphatic alcohols or electron-deficient alkylbenzenes (e.g., ethylbenzene, Eox​=+2.14 V vs. SCE)4[4].

Table 1: Thermodynamic Redox Profile of TARF
State / ComplexRedox Potential (V vs. SCE)Active RoleTarget Substrate Scope
Ground State (TARF) -0.88 VPre-catalystN/A
Excited State ( 1TARF∗ ) +1.67 VMild OxidantBenzyl alcohols, amines, electron-rich arenes
Brønsted Acid Coordinated ( 1TARFH+∗ ) ~ +1.90 VModerate OxidantNaphthols, deactivated phenols
Lewis Acid Coordinated ( 1(TARF−Sc3+)∗ ) > +2.14 VStrong OxidantUnactivated alkylbenzenes (e.g., ethylbenzene)
Fully Reduced Excited ( 1TARFH2∗​ ) ~ -2.60 VStrong ReductantAryl halides (via conPET mechanisms)
Mechanistic Pathways & Redox Tuning

The true power of TARF lies in its tunability. When the native +1.67 V potential is insufficient for a target transformation, the electronic structure of the flavin core can be modulated via coordination with Lewis acids or protonation by Brønsted acids.

TARF_Cycle TARF_GS TARF (Ground State) E_red = -0.88 V TARF_Excited TARF* (Excited State) E_red = +1.67 V TARF_GS->TARF_Excited Blue Light (440 nm) TARF_Rad TARF•- / TARFH• (Reduced Intermediate) TARF_Excited->TARF_Rad SET (Oxidation of Substrate) TARF_Rad->TARF_GS SET (Regeneration) Substrate Electron Donor (Substrate) Substrate->TARF_Excited O2 O2 (Terminal Oxidant) O2->TARF_Rad

Photocatalytic cycle of TARF demonstrating excitation, substrate oxidation, and regeneration.

  • Lewis Acid Activation: Coordination of Sc3+ (from Sc(OTf)3​ ) to the C(4)=O and N(5) positions of the isoalloxazine ring significantly lowers the LUMO energy of the flavin 4[4]. This shifts the excited-state reduction potential beyond +2.14 V vs. SCE, enabling the exergonic single-electron transfer (SET) from highly deactivated substrates4[4].

  • Brønsted Acid Activation: The addition of formic acid (HCOOH) protonates TARF to TARFH+ . Excitation of this protonated species yields 3TARFH+∗ , which possesses enhanced electron-accepting power, facilitating the dearomatization of naphthols 5[5].

Acid_Tuning Base_TARF TARF* E_red = +1.67 V vs SCE Protonation Brønsted Acid (e.g., HCOOH) Protonation to TARFH+ Base_TARF->Protonation Lewis_Acid Lewis Acid (e.g., Sc(OTf)3) Coordination to TARF-Sc3+ Base_TARF->Lewis_Acid Enhanced_TARFH 1TARFH+* Enhanced Oxidant Protonation->Enhanced_TARFH Increases Electron Affinity Enhanced_TARFSc 1(TARF-Sc3+)* E_red > +2.14 V vs SCE Lewis_Acid->Enhanced_TARFSc Lowers LUMO Energy Substrate1 Dearomatization of Naphthols (Spiro-etherification) Enhanced_TARFH->Substrate1 SET Substrate2 C-H Oxidation of Unactivated Alkylbenzenes Enhanced_TARFSc->Substrate2 SET

Modulation of TARF's excited-state reduction potential via Brønsted and Lewis acid coordination.

Experimental Workflows & Methodologies (Self-Validating Systems)

A protocol is only as reliable as its built-in controls. Below are two field-proven workflows utilizing TARF, complete with causality explanations and validation steps.

Protocol 1: Scandium-Enhanced Photocatalytic C-H Oxidation of Ethylbenzene

Objective: Aerobic oxidation of unactivated ethylbenzene to acetophenone 4[4]. Rationale: Ethylbenzene ( Eox​=+2.14 V) cannot be oxidized by bare TARF∗ (+1.67 V). Sc(OTf)3​ is required to boost the potential.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL Schlenk tube, add TARF (10 mol%, photocatalyst) and Sc(OTf)3​ (20 mol%, Lewis acid activator).

  • Solvent Addition: Add 2.0 mL of anhydrous Acetonitrile ( CH3​CN ). Causality: Acetonitrile is chosen for its wide electrochemical window and ability to solubilize the Sc-TARF complex without competitively coordinating to the scandium center.

  • Substrate Addition: Add ethylbenzene (0.2 mmol).

  • Atmosphere Exchange: Purge the solution with an O2​ balloon for 5 minutes, then leave the balloon attached. Causality: O2​ acts as the terminal oxidant to regenerate ground-state TARF from the reduced radical anion ( TARF∙− ).

  • Irradiation: Irradiate the mixture using a 440 nm blue LED array at ambient temperature (maintained via a cooling fan) for 2.5 hours.

  • Workup: Quench with water, extract with ethyl acetate, and analyze via GC-MS.

System Validation & Controls:

  • Validation 1 (Dark Control): Run a parallel reaction wrapped in aluminum foil. Expected Result: 0% conversion. Validates the absolute requirement for photoexcitation.

  • Validation 2 (Lewis Acid Exclusion): Run a parallel reaction omitting Sc(OTf)3​ . Expected Result: 0% conversion. Proves that bare TARF cannot surpass the +2.14 V oxidation threshold.

  • Validation 3 (Peroxide Detection): Post-reaction, test the aqueous layer with KI/starch paper. Expected Result: Positive (blue/black). Confirms that O2​ is reduced to H2​O2​ during catalyst regeneration.

Protocol 2: Acid-Mediated Dearomative Spiro-etherification of Naphthols

Objective: Visible-light-driven dearomatization of naphthols to spiroethers 5[5]. Rationale: Protonation of TARF by HCOOH increases the photooxidation power of the catalyst, facilitating the initial SET from the naphthol derivative 5[5].

Step-by-Step Procedure:

  • Preparation: Combine the naphthol substrate (0.2 mmol) and TARF (1 mol%) in a reaction vial. Causality: Only 1 mol% is needed due to the highly efficient turnover of the protonated flavin species.

  • Solvent/Acid: Add 2.0 mL of a solvent mixture containing Formic Acid (HCOOH). Causality: HCOOH serves a dual purpose—it acts as a Brønsted acid to protonate TARF to TARFH+ , and it provides a polar protic environment to stabilize the resulting radical cation intermediates.

  • Atmosphere: Attach an O2​ balloon.

  • Irradiation: Irradiate with 440 nm blue LEDs for 12-24 hours until TLC indicates complete consumption of the starting material.

  • Workup: Neutralize the acid with saturated NaHCO3​ , extract with DCM, and purify via flash chromatography.

System Validation & Controls:

  • Validation 1 (Acid Exclusion): Run without HCOOH. Expected Result: Trace or no product. Validates that protonation is the key mechanistic trigger for SET.

  • Validation 2 (Radical Trapping): Add 2.0 equivalents of TEMPO to a parallel reaction. Expected Result: Reaction inhibition. Validates the radical nature of the dearomatization cascade.

Advanced Applications & Future Outlook: Reductive Photocatalysis

While TARF is predominantly celebrated as a photo-oxidant, the frontier of flavin chemistry lies in reductive photoredox catalysis. Recent spectroscopic and computational studies reveal that the fully reduced form of TARF ( TARFH2​ ), when excited by visible light ( 1TARFH2∗​ ), possesses an extraordinary reduction potential of approximately -2.6 V vs. SCE 6[6]. This theoretical potential is strong enough to reduce highly recalcitrant aryl chlorides via consecutive photoinduced electron transfer (conPET) mechanisms 6[6]. For drug development professionals, harnessing this reductive window could unlock transition-metal-free late-stage functionalization of pharmaceutical intermediates.

Conclusion

Riboflavin 2',3',4',5'-tetraacetate (TARF) represents a masterclass in bio-inspired catalyst design. By understanding its precise thermodynamic boundaries—and strategically manipulating them with Lewis or Brønsted acids—researchers can push the limits of aerobic oxidations and dearomatizations. As we transition toward greener, metal-free synthetic methodologies, TARF stands as a robust, scalable, and highly tunable workhorse for the modern photoredox laboratory.

References
  • Electrochemistry Broadens the Scope of Flavin Photocatalysis: Photoelectrocatalytic Oxidation of Unactivated Alcohols - PMC [Link]

  • Synthetic applications of flavin photocatalysis: a review - RSC Publishing [Link]

  • Riboflavin Photocatalyzed Dearomative Spiro-Etherification of Naphthols - ACS Publications[Link]

  • Photocatalytic benzylic C–H bond oxidation with a flavin scandium complex - Chemical Communications[Link]

  • Combining Flavin Photocatalysis and Organocatalysis: Metal-Free Aerobic Oxidation of Unactivated Benzylic Substrates - Radboud Repository / Org. Lett. [Link]

  • Visible Light-Induced Reductive Photoredox Catalysis in Organic Synthesis - Universität Regensburg[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the UV-Vis Absorption and Emission Spectra of Riboflavin, 2',3',4',5'-tetraacetate

This in-depth technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra of Riboflavin, 2',3',4',5'-tetraacetate (RFTA). Designed for researchers, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra of Riboflavin, 2',3',4',5'-tetraacetate (RFTA). Designed for researchers, scientists, and professionals in drug development, this document delves into the photophysical properties of RFTA, outlines detailed experimental protocols for its spectral analysis, and presents a curated collection of spectral data. The causality behind experimental choices is explained to ensure technical accuracy and field-proven insights.

Introduction: The Photochemical Significance of Riboflavin and its Acetylated Derivative

Riboflavin (Vitamin B2) is a water-soluble vitamin essential for a wide range of cellular processes. Its core structure, an isoalloxazine ring, imparts it with potent fluorescent and photosensitizing properties.[1] This inherent photochemical activity allows riboflavin and its derivatives to participate in redox reactions, making them crucial cofactors for a variety of flavoenzymes.[2] The conjugated double bond system in the isoalloxazine ring is responsible for its characteristic absorption of UV and visible light, leading to the generation of reactive oxygen species upon irradiation.[1]

Acetylation of the ribityl side chain to form Riboflavin, 2',3',4',5'-tetraacetate (RFTA) significantly alters its solubility, making it more amenable to use in non-aqueous solvent systems. This modification is crucial for applications in organic synthesis and for studying its photochemical behavior in environments that mimic biological membranes. Understanding the UV-Vis absorption and emission characteristics of RFTA is paramount for its application as a photosensitizer, a photocatalyst, and a fluorescent probe in various research and development settings.[3]

This guide will explore the spectral properties of RFTA, providing the necessary data and protocols to harness its photochemical potential.

Molecular Structure and its Influence on Spectral Properties

The spectral properties of flavins are intrinsically linked to the electronic transitions within the isoalloxazine ring. The acetylation of the hydroxyl groups on the ribityl side chain in RFTA does not directly involve the chromophore, thus the general shape of the absorption and emission spectra remains similar to that of the parent riboflavin. However, the change in the molecule's overall polarity and its interaction with the surrounding solvent molecules can lead to noticeable shifts in the absorption and emission maxima (solvatochromism).

cluster_Riboflavin Riboflavin cluster_RFTA Riboflavin, 2',3',4',5'-tetraacetate (RFTA) cluster_Properties Key Physicochemical Differences Riboflavin Isoalloxazine Ring (Chromophore) - Ribityl Side Chain  (-CH2-(CHOH)3-CH2OH) RFTA Isoalloxazine Ring (Chromophore) - Acetylated Ribityl Side Chain  (-CH2-(CHOAc)3-CH2OAc) Riboflavin->RFTA Acetylation Solubility Solubility: Riboflavin: Water-soluble RFTA: Soluble in organic solvents RFTA->Riboflavin Hydrolysis

Caption: Structural relationship between Riboflavin and RFTA.

UV-Vis Absorption and Emission Spectra Data

The UV-Vis absorption spectrum of RFTA, like riboflavin, is characterized by several distinct bands. The most prominent bands are typically observed in the UV region around 220-270 nm and in the visible region around 370 nm and 445 nm, corresponding to π-π* electronic transitions within the isoalloxazine ring.[2] The fluorescence emission spectrum is a broad band, typically with a maximum in the green region of the visible spectrum.

Below is a compilation of spectral data for RFTA in various solvents. It is important to note that the molar absorptivity and quantum yield can be influenced by experimental conditions such as temperature and the presence of quenchers.

Table 1: UV-Vis Absorption and Emission Spectral Data for Riboflavin, 2',3',4',5'-tetraacetate (RFTA) in Various Solvents

SolventAbsorption Maxima (λmax, nm)Molar Absorptivity (ε, M-1cm-1)Emission Maxima (λem, nm)Fluorescence Quantum Yield (ΦF)Reference(s)
Acetonitrile~343, ~440Not Specified~5050.37[4]
MethanolNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
EthanolNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
ChloroformNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
WaterNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

For comparison, the spectral properties of the parent compound, Riboflavin, are provided in Table 2.

Table 2: UV-Vis Absorption and Emission Spectral Data for Riboflavin in Various Solvents

SolventAbsorption Maxima (λmax, nm)Molar Absorptivity (ε, M-1cm-1)Emission Maxima (λem, nm)Fluorescence Quantum Yield (ΦF)Reference(s)
Water (pH 7)223, 267, 373, 444>10,000~5200.26[2]
Ethanol263, 375, 44533,000 (at 263 nm)~5240.30[3][7]
Phosphate-Saline Buffer (pH 7.36)44013,114.8Not SpecifiedNot Specified[8]
Borate Buffer (pH 7.52)44012,544.55Not SpecifiedNot Specified[8]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for acquiring the UV-Vis absorption and fluorescence emission spectra of RFTA. These protocols are designed to be self-validating, ensuring accurate and reproducible results.

Synthesis and Purification of Riboflavin, 2',3',4',5'-tetraacetate

A reliable synthesis and purification protocol is the foundation for obtaining high-quality spectral data. The following procedure is adapted from established methods.[5]

Materials:

  • Riboflavin

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Perchloric Acid (70%)

  • Chloroform

  • Deionized Water

  • Saturated Sodium Chloride Solution

  • 95% Ethanol

  • Two-necked Schlenk flask

  • Magnetic stirrer with heating

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL two-necked Schlenk flask, add riboflavin (0.5 g, 1.33 mmol) to 40 mL of a 1:1 (v/v) mixture of glacial acetic acid and acetic anhydride.

  • With stirring, slowly add 100 μL of 70% perchloric acid to the mixture.

  • Heat the mixture to 45 °C and stir for 40 minutes.

  • Cool the reaction mixture in an ice bath and dilute with an equal volume of water.

  • Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 25 mL).

  • Combine the organic extracts and wash with deionized water (3 x 25 mL), followed by a saturated solution of NaCl (1 x 25 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness using a rotary evaporator.

  • Recrystallize the resulting solid from 95% ethanol to yield pure Riboflavin, 2',3',4',5'-tetraacetate.

cluster_synthesis Synthesis Workflow A 1. Mix Riboflavin, Acetic Acid, Acetic Anhydride B 2. Add Perchloric Acid (catalyst) A->B C 3. Heat and Stir (45°C, 40 min) B->C D 4. Quench with Water C->D E 5. Liquid-Liquid Extraction with Chloroform D->E F 6. Wash Organic Layer E->F G 7. Dry and Evaporate Solvent F->G H 8. Recrystallize from Ethanol G->H I Pure RFTA H->I

Caption: Synthesis workflow for Riboflavin, 2',3',4',5'-tetraacetate.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of RFTA and determining its molar absorptivity.

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Procedure:

  • Instrument Preparation: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

  • Solvent Blank: Fill a quartz cuvette with the solvent to be used for the sample analysis. Place the cuvette in both the reference and sample holders and perform a baseline correction over the desired wavelength range (e.g., 200-600 nm).

  • Sample Preparation: Prepare a stock solution of RFTA in the chosen solvent of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected λmax.

  • Spectrum Acquisition:

    • Rinse a quartz cuvette with the sample solution and then fill it.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Scan the absorbance of the sample from 200 to 600 nm.

    • Identify the wavelengths of maximum absorbance (λmax).

  • Molar Absorptivity Determination:

    • Measure the absorbance of at least three different concentrations of RFTA at a specific λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • The molar absorptivity (ε) can be calculated from the slope of the linear regression of the calibration curve according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

cluster_uvvis UV-Vis Spectroscopy Workflow A 1. Instrument Warm-up & Baseline Correction B 2. Prepare RFTA Solutions of Known Concentrations A->B C 3. Acquire Absorption Spectrum B->C D 4. Identify λmax C->D E 5. Measure Absorbance at λmax for Different Concentrations C->E F 6. Plot Calibration Curve (Absorbance vs. Concentration) E->F G 7. Calculate Molar Absorptivity (ε) from Slope F->G

Caption: Workflow for UV-Vis absorption spectroscopy of RFTA.

Fluorescence Emission Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield of RFTA.

Instrumentation:

  • Fluorometer equipped with an excitation and an emission monochromator

  • Quartz cuvettes (1 cm path length, four-sided polished for fluorescence)

Procedure:

  • Instrument Preparation: Turn on the fluorometer and allow the excitation lamp (typically a Xenon arc lamp) to stabilize for at least 30 minutes.

  • Sample Preparation: Prepare a dilute solution of RFTA in the desired solvent. The absorbance of the solution at the excitation wavelength should be less than 0.1 to avoid inner filter effects.

  • Emission Spectrum Acquisition:

    • Place the cuvette containing the sample solution in the fluorometer.

    • Set the excitation wavelength to one of the absorption maxima of RFTA (e.g., 445 nm).

    • Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 460-700 nm).

    • Identify the wavelength of maximum emission (λem).

  • Fluorescence Quantum Yield (ΦF) Determination (Relative Method):

    • Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as RFTA (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.546).

    • Prepare solutions of the standard and the RFTA sample with closely matched absorbances at the same excitation wavelength.

    • Measure the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield of the RFTA sample using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (η2sample / η2standard) where:

      • ΦF is the fluorescence quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

cluster_fluorescence Fluorescence Spectroscopy Workflow A 1. Instrument Warm-up B 2. Prepare Dilute RFTA Solution (Abs < 0.1) A->B C 3. Acquire Emission Spectrum B->C E 5. Prepare Standard with Matched Absorbance B->E D 4. Identify λem C->D F 6. Measure Integrated Fluorescence Intensities C->F E->F G 7. Calculate Quantum Yield (ΦF) F->G

Caption: Workflow for fluorescence emission spectroscopy of RFTA.

Causality and Self-Validation in Experimental Design

The protocols provided are designed to be self-validating through several key principles:

  • Linearity in Beer-Lambert Law: The determination of molar absorptivity relies on the linear relationship between absorbance and concentration. A high coefficient of determination (R² > 0.999) for the calibration curve validates the accuracy of the measurements and the purity of the compound.

  • Avoidance of Inner Filter Effects: By maintaining the absorbance of the sample below 0.1 for fluorescence measurements, the linear relationship between fluorescence intensity and concentration is preserved, ensuring an accurate determination of the quantum yield.

  • Use of a Fluorescence Standard: The relative method for quantum yield determination relies on a well-characterized standard. The accuracy of the result is directly tied to the reliability of the standard's published quantum yield.

  • Baseline Correction: Performing a baseline correction with the solvent eliminates the contribution of the solvent to the absorption spectrum, isolating the spectral features of the analyte.

Conclusion

This technical guide provides a foundational understanding of the UV-Vis absorption and emission properties of Riboflavin, 2',3',4',5'-tetraacetate. The provided data and detailed experimental protocols empower researchers to accurately characterize this important flavin derivative. A thorough understanding of its photophysical behavior is critical for its effective application in diverse fields, from photodynamic therapy to materials science. The principles of causality and self-validation embedded in the experimental design ensure the generation of reliable and reproducible data, fostering scientific integrity and advancing research in photochemistry and related disciplines.

References

  • Ionita, G., & Matei, I. (2019). Application of Riboflavin Photochemical Properties in Hydrogel Synthesis. In Hydrogels. IntechOpen. [Link]

  • Ali, A., & Al-Attas, A. (2014). Detection and Assay of Vitamin B-2 (Riboflavin) in Alkaline Borate Buffer with UV/Visible Spectrophotometry. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-6. [Link]

  • European Pharmacopoeia. (2014). Determination of riboflavin (vitamin B2) using UV-Vis spectrophotometry.
  • Kowalczyk, M., Sikorska, E., Khmelinskii, I. V., Komasa, J., Insińska-Rak, M., & Sikorski, M. (2007). New photochemically stable riboflavin analogue—3-Methyl-riboflavin tetraacetate. Journal of Photochemistry and Photobiology A: Chemistry, 186(1), 14-23.
  • Prahl, S. (2017). Riboflavin. OMLC. [Link]

  • NIST. (n.d.). Riboflavin, 2',3',4',5'-tetraacetate. NIST Chemistry WebBook. [Link]

  • Munro, A. W., & Noble, M. A. (1999). Fluorescence analysis of flavoproteins. In Flavoprotein Protocols (pp. 25-48). Humana Press.
  • Resch-Genger, U., Rurack, K., & De Schryver, F. C. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Mettler Toledo. (n.d.). Easy Spectrophotometry Guide. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Riboflavin (Vitamin B2). [Link]

  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.
  • Koziol, J. (1966). Studies on flavins in organic solvents. I. Spectral characteristics of riboflavin, riboflavin tetrabutyrate and lumichrome. Photochemistry and Photobiology, 5(1), 41-54.
  • Anwar, Z., Hafeez, A., Ahmad, I., & Ahmed, S. (2015). Solvent Effect on the Photolysis of Riboflavin. AAPS PharmSciTech, 16(5), 1122-1128.
  • Insinska-Rak, M., Golczak, S., & Sikorski, M. (2012). Photochemistry of riboflavin derivatives in methanolic solutions. The Journal of Physical Chemistry A, 116(4), 1199-1207.
  • Munro, A. W., & Noble, M. A. (1999). Fluorescence analysis of flavoproteins. Methods in Molecular Biology, 131, 25-48.
  • Macheroux, P. (1999). UV-visible spectroscopy as a tool to study flavoproteins. Methods in Molecular Biology, 131, 1-24.
  • Karamat, M., Aman, T., & Khattak, M. I. (2001). A Study of the Molar Absorptivity and Structure of Vitamin B2 Relationship. Journal of the Chemical Society of Pakistan, 23(4), 205-208.
  • International Journal of Pharmaceutical Sciences and Research. (2012). DEVELOPMENT AND VALIDATION OF UV-VISIBLE SPECTROMETRIC METHOD FOR ESTIMATION OF WATER SOLUBLE VITAMIN RIBOFLAVIN. International Journal of Pharmaceutical Sciences and Research, 3(9), 3465-3468.
  • Riga Technical University. (n.d.). Spectrophotometry.
  • Su, Y., et al. (2019). Application of Riboflavin Photochemical Properties in Hydrogel Synthesis. Hydrogels.
  • ResearchGate. (2021). (a) UV-vis absorption spectra of riboflavin (RF) in the presence of... [Link]

Sources

Foundational

Structural Elucidation and Characterization of Riboflavin 2',3',4',5'-Tetraacetate: A Comprehensive Guide

[fillcolor="#202124", fontcolor="#FFFFFF Compiling References I'm now consolidating the cited sources into a numbered reference list. Each entry will include the title, source, and a clickable URL to ensure accuracy. I'm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[fillcolor="#202124", fontcolor="#FFFFFF

Compiling References

I'm now consolidating the cited sources into a numbered reference list. Each entry will include the title, source, and a clickable URL to ensure accuracy. I'm extracting the exact URLs, and making sure the list is complete and properly formatted. This will be the final step.

Verifying References

I've now incorporated the extracted URLs for the reference section. I've triple-checked that each entry contains the title, source, and clickable URL. The list is complete, properly formatted, and ready for integration into the technical document.

Finalizing the References

I'm now integrating the reference list into the technical document, ensuring all entries are properly formatted and linked. I have also added URLs and checked for formatting errors. The section is complete. I'm also including all key references.

Integrating the Citations

I'm now incorporating the provided URLs into the reference section, ensuring each entry includes the title, source, and a properly linked URL. I'm focusing on meticulous formatting, ensuring that each source is complete and easy to access. The section will be complete. I am also planning to check them for any missing information.

Finalizing the Document

I'm now putting the finishing touches on the document. I am meticulously reviewing the formatting. I'm making sure all elements, from the executive summary to the references, are cohesive. My focus is on ensuring the technical guide is comprehensive, accurate, and easily accessible.

Refining the Explanation

I'm now focusing on refining the explanation of why acetylation of riboflavin is beneficial. I'm elaborating on how masking the hydroxyl groups enhances organic solubility and photostability. I am emphasizing the rationale behind acetylation, including improved solubility and enhanced photocatalytic properties. I'm also ensuring the language is concise and clear.

Elaborating on Lipophilicity

I am now focused on elaborating on the impacts of the acetylation of riboflavin. The process drastically increases lipophilicity from -1.46 to +1.02, blocking the intramolecular HAT pathway. I am also planning to improve the self-validating protocol for the synthesis of RFTA, and I will be using an acid-catalyzed esterification.

Finalizing the Document

I am now meticulously reviewing the technical guide to ensure accuracy and cohesion. I'm focusing on the clarity of the visuals and text. All components, from the executive summary to the reference list, are ready for the final edit.

Detailing the Synthesis

Now I'm elaborating on the acid-catalyzed esterification protocol using perchloric acid, emphasizing its efficacy in driving acetylation. I am now incorporating a step-by-step methodology, and explaining the quenching and extraction procedures. A TLC self-validating checkpoint will be included. I'm focusing on the synthesis, purification and crystallographic structure.

Analyzing Crystallography

I am now focusing on the crystallographic analysis, specifically the structural impact of tetraacetylation. I'm elaborating on how bulky acetyl groups cause steric constraints, restricting close π-π stacking compared to native riboflavin. I'm also describing the shift in hydrogen bonding from robust O-H···O networks to weaker N3-H···O interactions.

Refining the Explanation

I'm now refining the explanation of how the addition of bulky acetyl groups affects the intermolecular interactions. I'm focusing on steric hindrance which restricts π-π stacking. I'm also describing the shift in hydrogen bonding from robust O-H···O networks to weaker N3-H···O interactions. I will focus on solubility.

Elaborating on Catalytic Applications

I am now delving into RFTA's practical uses, highlighting its role in organic synthesis. I am demonstrating RFTA's capacity in benzyl alcohol oxidation, piperazine functionalization, and glitazone synthesis. I'm focusing on its role as a metal-free photoredox catalyst, and its widespread adoption.

Finalizing the Technical Report

I'm now putting the finishing touches on the document, ensuring that everything flows logically and is technically accurate. I've re-reviewed the visualizations, the references, and the text for clarity. The final draft is nearly ready for expert review. I've also incorporated feedback.

Executive Summary

Riboflavin 2',3',4',5'-tetraacetate (RFTA) is a synthetically modified derivative of vitamin B2. By acetylating the polyhydroxylated ribityl chain, researchers unlock profound enhancements in organic solubility, lipophilicity, and photostability [1.1],[1]. This whitepaper provides a rigorous examination of RFTA's molecular architecture, crystallographic behavior, spectroscopic characterization, and operational utility as a highly efficient visible-light photoredox catalyst.

Molecular Rationale: The Causality of Acetylation

Native riboflavin is a potent biological redox cofactor, but it suffers from two critical limitations when applied to synthetic organic chemistry or materials science:

  • Solvent Incompatibility: The highly polar, polyhydroxylated ribityl chain renders native riboflavin virtually insoluble in standard organic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile)[1].

  • Photocatalytic Degradation: Upon photoexcitation to the triplet state (T1), the free hydroxyl groups on the ribityl chain facilitate an intramolecular hydrogen atom transfer (HAT). This self-quenching mechanism leads to rapid catalyst degradation under visible light[2].

By reacting riboflavin with an acetylating agent, the four hydroxyl groups are masked with acetyl moieties. This transformation drastically increases the molecule's lipophilicity, shifting its LogP from -1.46 to +1.02[3]. Crucially, the removal of free hydroxyls blocks the intramolecular HAT degradation pathway. The result is a highly photostable, organic-soluble organocatalyst capable of sustained single-electron transfer (SET) operations[4],[2].

Synthesis and Purification: A Self-Validating Protocol

The synthesis of RFTA relies on a straightforward, acid-catalyzed esterification.

RFTASynthesis Riboflavin Riboflavin (Vitamin B2) Poor Organic Solubility Reaction Acetylation Reaction 45°C, 40 min Riboflavin->Reaction Reagents Acetic Anhydride + Perchloric Acid (Acetylation Agents) Reagents->Reaction Extraction Liquid-Liquid Extraction (Chloroform/Water) Reaction->Extraction Quench with H2O Crystallization Recrystallization (Ethanol) Extraction->Crystallization Organic Phase Evaporation RFTA Riboflavin Tetraacetate (RFTA) High Organic Solubility Crystallization->RFTA Yield ~80%

Caption: Workflow for the synthesis and purification of Riboflavin tetraacetate.

Step-by-Step Methodology
  • Reaction Setup: Suspend 0.5 g of native riboflavin in a 1:1 (v/v) mixture of glacial acetic acid and acetic anhydride[3].

    • Causality: Acetic anhydride serves as the acetyl donor, while glacial acetic acid acts as a miscible solvent to facilitate the initial heterogeneous suspension.

  • Catalysis: Add 100 μL of 70% perchloric acid dropwise while stirring at 45 °C for 40 minutes[3].

    • Causality: Perchloric acid acts as a strong Brønsted acid catalyst. It protonates the carbonyl oxygen of acetic anhydride, increasing its electrophilicity and rapidly driving the esterification of the sterically hindered secondary alcohols.

  • Quenching and Extraction: Cool the mixture to room temperature and dilute with distilled water to hydrolyze excess acetic anhydride. Extract the aqueous phase with chloroform[3].

  • Self-Validating Checkpoint: Spot the organic phase on a silica TLC plate (eluent: 9:1 DCM/MeOH). The transition from a baseline-retained spot (polar riboflavin) to a high-Rf spot (lipophilic RFTA) confirms conversion.

  • Purification: Wash the organic phase with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous MgSO₄, and evaporate. Recrystallize the crude product from ethanol to yield bright orange crystals (approx. 80% yield)[3],[5].

Crystallographic Architecture and Intermolecular Dynamics

The structural integrity of RFTA is defined by its redox-active 7,8-dimethylbenzo[g]pteridine-2,4-dione (isoalloxazine) core and the sterically demanding tetraacetate tail[3],[6].

X-ray crystallographic analyses of flavin derivatives reveal that native riboflavin forms extensive intermolecular hydrogen-bonded networks, leading to tight π-π stacking of the isoalloxazine rings (distances of 3.3–3.6 Å)[7]. However, tetraacetylation fundamentally alters this crystal packing:

  • Steric Constraint: The four bulky acetyl groups increase the molecular volume by ~40%, restricting the conformational flexibility of the ribityl chain. This steric bulk prevents the close face-to-face π-π stacking typically observed in simpler flavins[3],[7].

  • Hydrogen Bonding: Because the ribityl hydroxyls are masked, RFTA relies primarily on the N3-H position of the isoalloxazine ring for hydrogen bonding. The crystal structure is dominated by N3-H···O interactions and weaker C-H···O contacts, rather than the robust O-H···O networks of the parent vitamin[7].

Spectroscopic Characterization

The successful synthesis and structural integrity of RFTA are validated through orthogonal spectroscopic techniques.

Table 1: Physicochemical Properties of RFTA
PropertyValueReference
Chemical Name Riboflavin, 2',3',4',5'-tetraacetate[3]
CAS Number 752-13-6[3]
Molecular Formula C₂₅H₂₈N₄O₁₀[3]
Molecular Weight 544.51 g/mol [3]
Melting Point 238 °C – 252 °C (Polymorphic variations)[3]
Appearance Bright orange crystalline powder[3]
Table 2: Key Spectroscopic Markers
TechniqueKey Signals / MarkersStructural Significance
FT-IR Disappearance of broad O-H stretch (~3300 cm⁻¹); Appearance of strong C=O ester stretch (~1740 cm⁻¹)Confirms complete acetylation of all four ribityl hydroxyl groups.
¹H NMR (CDCl₃) Four distinct singlets between δ 1.70 - 2.30 ppm (12H total)Corresponds to the methyl protons of the four newly added acetyl groups.
¹H NMR (CDCl₃) Singlets at δ ~7.8 - 8.0 ppmAromatic protons of the isoalloxazine ring[7].

Photophysical Mechanics and Catalytic Applications

RFTA has emerged as a premier, metal-free photoredox catalyst. Its utility spans the oxidation of benzyl alcohols[5], the late-stage C(sp³)–H functionalization of bioactive piperazines[4], and the sustainable synthesis of glitazones[8].

RFTAPhotocatalysis Ground RFTA (S0) Ground State ExcitedS RFTA (S1) Singlet Excited State Ground->ExcitedS Visible Light (~450 nm) ExcitedT RFTA (T1) Triplet Excited State ExcitedS->ExcitedT Intersystem Crossing (ISC) Radical RFTA•- Radical Anion ExcitedT->Radical Single Electron Transfer (SET) Radical->Ground Catalyst Regeneration (O2/Oxidant) Substrate Electron Donor (e.g., Amine/Sulfide) Substrate->Radical e- donor Product Oxidized Product Substrate->Product Oxidation

Caption: Jablonski diagram and photoredox catalytic cycle of Riboflavin tetraacetate.

Mechanistic Causality in Catalysis:
  • Excitation: Irradiation with blue LEDs (λ ≈ 450 nm) excites RFTA from its singlet ground state (S0) to the singlet excited state (S1)[8],[2].

  • Intersystem Crossing (ISC): The molecule rapidly undergoes ISC to populate the long-lived triplet excited state (T1). Because the acetyl groups prevent intramolecular HAT, this T1 state has a significantly extended lifetime compared to native riboflavin[2].

  • Single Electron Transfer (SET): The highly oxidizing T1 state accepts an electron from a substrate (e.g., an aliphatic sulfide or tertiary amine), generating a substrate radical cation and the RFTA radical anion (RFTA•⁻)[9],[4].

  • Turnover: The catalyst is regenerated to its S0 state by transferring the electron to a terminal oxidant, such as molecular oxygen or potassium persulfate (K₂S₂O₈)[5],[2].

This robust, self-sustaining cycle highlights RFTA's superiority over native riboflavin, cementing its role as an indispensable tool in modern synthetic and medicinal chemistry.

Sources

Exploratory

Engineering Stability in Flavin Photocatalysis: A Technical Guide to Riboflavin 2',3',4',5'-Tetraacetate (RTA)

Executive Summary Riboflavin (Vitamin B2) is a highly potent natural photosensitizer, yet its utility in rigorous drug development, photodynamic therapy, and synthetic photocatalysis is severely bottlenecked by its rapid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Riboflavin (Vitamin B2) is a highly potent natural photosensitizer, yet its utility in rigorous drug development, photodynamic therapy, and synthetic photocatalysis is severely bottlenecked by its rapid photodegradation. Riboflavin 2',3',4',5'-tetraacetate (RTA)—an exhaustively acetylated analogue—solves this critical flaw. By structurally masking the vulnerable ribityl side chain, RTA achieves a remarkable increase in both thermal and photochemical stability while simultaneously enhancing its ability to generate reactive oxygen species (ROS). This whitepaper provides an in-depth mechanistic analysis of RTA's stability, quantitative photophysical data, and self-validating protocols for its implementation in advanced research settings.

Structural Causality: The Mechanics of Thermal and Photochemical Stability

To understand the stability of RTA, one must first examine the inherent structural flaw of native riboflavin.

The Photochemical Suicide Pathway: Upon absorption of UV or visible light, the isoalloxazine core of native riboflavin is excited to a short-lived singlet state, which rapidly undergoes intersystem crossing to a highly reactive triplet excited state ( 3 RF). In this state, the molecule acts as a strong oxidant. Because the native ribityl side chain contains multiple hydroxyl groups, the 3 RF state readily undergoes an intramolecular hydrogen abstraction from the 2'-hydroxyl group. This initiates a rapid cleavage of the side chain, irreversibly degrading the molecule into lumichrome (under neutral/acidic conditions) or lumiflavin (under alkaline conditions)[1].

The Acetylation Paradigm: RTA mitigates this degradation through the exhaustive acetylation of the 2', 3', 4', and 5' hydroxyl groups. This modification achieves two critical stabilizing effects:

  • Chemical Masking: By replacing the hydroxyl protons with acetyl groups, the molecule is stripped of the hydrogen bond donors required for the primary intramolecular abstraction[1].

  • Steric Hindrance: The bulky acetyl groups significantly increase the molecular volume of the side chain, restricting its conformational flexibility and sterically preventing the side chain from folding back toward the reactive isoalloxazine core[2].

Thermal and Solvation Stability: Thermally, RTA exhibits superior stability compared to its native counterpart. The tetraacetylation shifts the molecule's LogP from a highly hydrophilic -1.46 to a lipophilic +1.02[2]. This dramatic shift in polarity prevents moisture-induced hydrolysis during thermal stress and expands RTA's solubility in aprotic organic solvents (e.g., acetonitrile, dichloromethane), making it highly versatile for synthetic organic workflows and lipid-based drug delivery formulations.

Photophysical Dynamics & ROS Generation

While intramolecular degradation is blocked, the photophysical efficiency of the isoalloxazine core remains fully intact. Upon irradiation (typically 365–450 nm), RTA populates its singlet excited state ( 1 RTA) and transitions to the triplet state ( 3 RTA).

Because the intramolecular "suicide" pathway is inhibited, the lifetime of 3 RTA* is significantly extended. This prolonged excited state allows RTA to interact highly efficiently with molecular oxygen via a Type II energy transfer mechanism, generating singlet oxygen ( 1 O 2​ )[3]. Alternatively, it can participate in direct single-electron transfer (Type I mechanism) with target substrates[4]. Consequently, RTA is not just more stable than riboflavin; it is a fundamentally more efficient photocatalyst for ROS generation.

PhotochemicalPathway RTA_GS RTA (Ground State) S0 RTA_S1 RTA* (Singlet Excited) S1 RTA_GS->RTA_S1 UV/Vis Absorption RTA_S1->RTA_GS Fluorescence RTA_T1 RTA* (Triplet Excited) T1 RTA_S1->RTA_T1 Intersystem Crossing RTA_T1->RTA_GS Non-radiative Decay ROS Singlet Oxygen (1O2) & ROS Generation RTA_T1->ROS Energy Transfer (Type II) Degradation Photodegradation (Blocked by Acetylation) RTA_T1->Degradation Intramolecular Cleavage (Inhibited) Substrate Target Oxidation (e.g., Amino Acids) ROS->Substrate Oxidation

Photochemical pathway of RTA showing efficient ROS generation and inhibited degradation.

Quantitative Stability and Photophysical Profiles

The following table synthesizes the quantitative differences between native riboflavin and RTA, highlighting the operational advantages of the acetylated derivative.

PropertyNative RiboflavinRiboflavin Tetraacetate (RTA)Causality / Significance
Photolysis Quantum Yield ( Φph​ ) 1.1×10−3 <10−5 Acetylation explicitly blocks intramolecular H-abstraction, reducing degradation by two orders of magnitude[1].
Half-life ( t1/2​ ) at 365 nm < 8 min~ 240 minA 30-fold increase in operational longevity ensures sustained photocatalytic turnover during extended reactions[3].
Singlet Oxygen Quantum Yield ( ΦΔ​ ) 0.480.66The extended triplet lifetime allows highly efficient Type II energy transfer to molecular oxygen[3].
Reduction Potential (vs Fc/Fc+ ) -0.507 V (Water)-1.18 V & -1.87 V (MeCN)The shifted redox window in aprotic solvents expands the range of oxidizable substrates for synthetic applications[5].

Self-Validating Experimental Workflows

To accurately assess the photostability and catalytic efficacy of RTA in a laboratory setting, researchers must utilize self-validating protocols. The following workflow ensures that kinetic data is absolute and independent of equipment variability.

Protocol: Kinetic Evaluation of RTA Photodegradation

Objective: Quantify the depletion of RTA and identify trace photoproducts under controlled visible light irradiation.

  • Chemical Actinometry (The Self-Validation Step):

    • Action: Before introducing RTA, measure the exact photon flux of the LED array (e.g., 420 nm or 450 nm) using a standard potassium ferrioxalate actinometer.

    • Causality: Light sources degrade over time and vary by manufacturer. Decoupling the inherent photoreactivity of RTA from variations in light intensity ensures that the calculated quantum yields ( Φ ) are absolute, reproducible, and universally comparable.

  • Sample Preparation & Equilibration:

    • Action: Prepare a 50 µM solution of RTA in aerated acetonitrile. Stir in the dark for 15 minutes to ensure complete oxygen equilibration.

    • Causality: Because RTA relies heavily on dissolved O2​ to quench its triplet state (forming 1 O 2​ ), inconsistent oxygen levels will artificially skew the degradation kinetics toward Type I radical pathways.

  • Controlled Irradiation:

    • Action: Expose the solution to the calibrated LED source within a temperature-controlled photoreactor (maintained at 25 °C via a water jacket).

    • Causality: Thermal control is critical. Exothermic photon absorption can raise the solvent temperature, introducing thermal degradation variables that confound pure photochemical kinetic data.

  • Aliquot Sampling & Dark Transfer:

    • Action: Withdraw 500 µL aliquots at predefined intervals (e.g., 0, 30, 60, 120, 240 mins) and immediately transfer them to amber autosampler vials pre-chilled to 4 °C.

    • Causality: Post-irradiation, long-lived ROS can continue to propagate secondary oxidative chain reactions. Dark transfer and chilling quench all primary and secondary photochemistry, ensuring the analytical snapshot accurately represents the exact irradiation time.

  • UFLC-MS/MS Analysis:

    • Action: Analyze the aliquots using Ultra-Fast Liquid Chromatography coupled with tandem mass spectrometry to quantify RTA abatement and detect trace oxidation products[4].

ExperimentalWorkflow Prep 1. Sample Prep (Equilibrate RTA) Irrad 2. Irradiation (LED 365/450 nm) Prep->Irrad Sampling 3. Sampling (Dark transfer) Irrad->Sampling Analysis 4. UFLC-MS/MS (Quantify depletion) Sampling->Analysis Kinetics 5. Kinetic Modeling (Calculate t1/2 & QY) Analysis->Kinetics

Step-by-step self-validating workflow for assessing RTA photostability and kinetics.

Conclusion

Riboflavin 2',3',4',5'-tetraacetate represents a triumph of rational chemical modification. By strategically neutralizing the structural vulnerabilities of native vitamin B2, researchers have engineered a molecule that resists self-destruction while amplifying its oxidative utility. For professionals in drug development, wastewater remediation, and synthetic organic chemistry, RTA provides a highly reliable, stable, and potent engine for visible-light photocatalysis.

References

  • Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives Source: Environmental Science & Technology (ACS Publications) URL:[Link][3]

  • Riboflavin and Its Derivates as Potential Photosensitizers in the Photodynamic Treatment of Skin Cancers Source: International Journal of Molecular Sciences (MDPI) URL:[Link][1]

  • Synthetic applications of flavin photocatalysis: a review Source: RSC Advances (RSC Publishing) URL:[Link][5]

  • Photocatalytic degradation of drugs in water mediated by acetylated riboflavin and visible light Source: Università degli Studi di Torino (unito.it) URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Singlet Oxygen Generation Using Riboflavin, 2',3',4',5'-tetraacetate (TARF)

Introduction & Rationale Riboflavin (Vitamin B2) is a well-established endogenous photosensitizer. However, its utility in prolonged in vitro photochemical assays and drug development is severely bottlenecked by its rapi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Riboflavin (Vitamin B2) is a well-established endogenous photosensitizer. However, its utility in prolonged in vitro photochemical assays and drug development is severely bottlenecked by its rapid photobleaching and limited solubility in organic solvents.

Riboflavin, 2',3',4',5'-tetraacetate (also known as Tetraacetylriboflavin, TARF, or RTA) is a synthetic derivative designed to overcome these limitations. By acetylating the hydroxyl groups on the ribityl side chain, TARF achieves high lipophilicity, allowing it to readily dissolve in organic solvents and integrate into lipid membranes. More importantly, this structural modification eliminates the intramolecular hydrogen abstraction pathways that cause rapid photodegradation in native riboflavin. Consequently, TARF exhibits a photostability half-life approximately 30 times longer than riboflavin, alongside a superior singlet oxygen quantum yield ( ΦΔ​ )[1]. These properties make TARF an ideal, highly reliable photosensitizer for photodynamic therapy (PDT) research, biomimetic photo-oxidation, and standardized singlet oxygen trapping assays.

Mechanistic Causality: Type II Photosensitization

The generation of singlet oxygen by TARF is governed by a Type II photosensitization mechanism .

When irradiated with UVA (~365 nm) or blue light (~440–450 nm), ground-state TARF absorbs a photon to reach an excited singlet state ( 1 TARF). Through highly efficient Intersystem Crossing (ISC), it transitions to a long-lived triplet excited state ( 3 TARF). Because the ground state of molecular oxygen is a triplet ( 3O2​ ), spin selection rules permit a facile, radiationless energy transfer from 3 TARF* to 3O2​ . This energy transfer returns TARF to its ground state while elevating oxygen to its highly reactive singlet state ( 1O2​ ), which subsequently oxidizes target biomolecules or chemical probes[2].

G S0 TARF (Ground State, S0) S1 TARF (Excited Singlet, S1) S0->S1 Light (365/450 nm) T1 TARF (Excited Triplet, T1) S1->T1 Intersystem Crossing T1->S0 Relaxation SO Singlet Oxygen (1O2) T1->SO Energy Transfer (Type II) O2 Oxygen (Ground State, 3O2) O2->SO Energy Absorption Ox Oxidized Target (e.g., DPBF/SOSG) SO->Ox Chemical Trapping

Caption: Type II photosensitization mechanism of TARF generating singlet oxygen.

Photophysical Properties & Comparative Data

To understand why experimental parameters must be tightly controlled, it is crucial to compare TARF directly against its parent compound. The data below highlights the operational advantages of TARF for in vitro systems[1][3].

PropertyNative RiboflavinTARF (Tetraacetylriboflavin)Experimental Impact / Causality
Singlet Oxygen Quantum Yield ( ΦΔ​ ) ~0.48~0.61 – 0.66 Higher ROS generation efficiency per photon absorbed, requiring lower catalyst loading.
Photostability Half-life ( t1/2​ ) < 8 minutes> 240 minutes Enables long-duration kinetic tracking without the photosensitizer depleting mid-experiment.
Solubility Profile Aqueous (Water/PBS)Organic / Lipidic Ideal for aprotic solvents (DCM, Acetonitrile) where 1O2​ lifetime is significantly extended.
Excitation Maxima 370 nm, 440 nm365 nm, 445 nm Compatible with standard UVA and blue LED arrays used in high-throughput photoreactors.

Experimental Design Principles (The "Why")

A successful photochemical protocol is not just a list of steps; it is a carefully balanced system of variables.

  • Solvent Selection & 1O2​ Lifetime : The lifetime of singlet oxygen is highly solvent-dependent. In water, it decays in ~4 µs, whereas in aprotic solvents like acetonitrile or dichloromethane (DCM), its lifetime extends to ~65 µs and ~100 µs, respectively. For maximal trapping efficiency, use aprotic solvents. If aqueous systems are required (e.g., cell culture media), use a DMSO stock of TARF and increase the reporter probe concentration to outcompete the rapid aqueous decay.

  • Probe Selection & Spectral Interference (Critical) : A common failure point in photochemistry is spectral overlap between the photosensitizer, the light source, and the reporter probe.

    • DPBF (1,3-Diphenylisobenzofuran): An excellent 1O2​ trap that bleaches upon oxidation (monitored via absorbance at 410 nm). Caution : DPBF absorbs strongly in the blue region. If using blue light (450 nm) to excite TARF, DPBF will directly absorb the light and photobleach, yielding false positives. Solution: Excite TARF at 365 nm (UVA) where DPBF absorption is minimal.

    • SOSG (Singlet Oxygen Sensor Green): Ideal if blue light (450 nm) excitation is mandatory. SOSG is monitored via fluorescence (Ex 504 nm / Em 525 nm), completely avoiding the 450 nm excitation band.

  • Oxygenation : Type II mechanisms strictly require dissolved oxygen. Solvents must be fully aerated. Degassing (e.g., via nitrogen sparging) will shift the mechanism toward Type I (radical generation) or quench the reaction entirely.

Self-Validating Experimental Protocol

The following protocol utilizes TARF and DPBF in an organic solvent system under UVA (365 nm) irradiation. It is designed as a self-validating system , incorporating specific controls to prove that probe degradation is exclusively caused by TARF-mediated singlet oxygen.

Workflow Prep Step 1: Prepare Solutions (10 µM TARF, 50 µM DPBF in Acetonitrile) Dark Step 2: Dark Incubation Control (Establish baseline stability for 10 min) Prep->Dark Irrad Step 3: Controlled Irradiation (365 nm LED, aerated quartz cuvette) Dark->Irrad Measure Step 4: Spectroscopic Readout (Measure DPBF absorbance at 410 nm) Irrad->Measure Measure->Irrad Repeat every 30s for time-course Calc Step 5: Kinetic Analysis (Calculate pseudo-first-order decay rate) Measure->Calc

Caption: Self-validating experimental workflow for in vitro singlet oxygen generation.

Step 1: Reagent Preparation (Perform under dim light)
  • TARF Stock (1 mM) : Dissolve 5.44 mg of TARF (MW = 544.47 g/mol ) in 10 mL of HPLC-grade Acetonitrile. Store in an amber vial at 4°C.

  • DPBF Stock (10 mM) : Dissolve 2.7 mg of DPBF in 1 mL of Acetonitrile. Note: DPBF is highly sensitive to ambient light and oxidation. Prepare fresh immediately before use.

  • Sodium Azide ( NaN3​ ) Stock (100 mM) : Dissolve in a minimal amount of methanol (as it is insoluble in pure acetonitrile) to serve as the specific 1O2​ quencher control.

Step 2: Reaction Assembly & Controls

Prepare four quartz cuvettes (3 mL reaction volume each) to establish causality:

  • Cuvette A (Experimental) : 10 µM TARF + 50 µM DPBF in Acetonitrile.

  • Cuvette B (Dark Control) : 10 µM TARF + 50 µM DPBF (Kept wrapped in foil). Validates that degradation requires light.

  • Cuvette C (Light Control) : 50 µM DPBF only. Validates that the 365 nm light does not directly photobleach the probe.

  • Cuvette D (Quencher Control) : 10 µM TARF + 50 µM DPBF + 5 mM NaN3​ . Validates that the reactive species is specifically 1O2​ and not a Type I radical.

Step 3: Irradiation & Kinetic Monitoring
  • Place Cuvette A in a UV-Vis spectrophotometer and record the baseline absorbance spectrum (350–500 nm). The DPBF peak should be clearly visible at ~410 nm.

  • Transfer the cuvette to a photoreactor equipped with a 365 nm LED source (intensity ~5-10 mW/cm²). Ensure the solution is open to the air or loosely capped to allow oxygen diffusion.

  • Irradiate for exactly 30 seconds.

  • Immediately transfer back to the spectrophotometer and record the absorbance at 410 nm.

  • Repeat the irradiation/measurement cycle until the DPBF absorbance at 410 nm decreases by at least 50%.

  • Repeat the entire process for Cuvettes B, C, and D.

Step 4: Data Analysis
  • Plot ln(A0​/At​) against irradiation time ( t ), where A0​ is the initial absorbance of DPBF at 410 nm and At​ is the absorbance at time t .

  • In a purely 1O2​ -mediated reaction, this plot will yield a straight line. The slope of this line represents the pseudo-first-order rate constant ( kobs​ ) of singlet oxygen generation.

  • Validation Check : Cuvette B and C should show slopes near zero. Cuvette D should show a drastically reduced slope compared to Cuvette A, confirming the mechanistic causality of singlet oxygen.

References

  • Environmental Science & Technology (2011).
  • Chemical Science (RSC Publishing) (2024).
  • ResearchGate (Source Compilation).

Sources

Application

Riboflavin Tetraacetate (RTA) Mediated Metal-Free Photoredox Catalysis: Application Notes and Protocols

Executive Summary The transition toward sustainable, metal-free synthetic methodologies has accelerated the adoption of organic dyes as photoredox catalysts. Riboflavin-2',3',4',5'-tetraacetate (RTA), a synthetic derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward sustainable, metal-free synthetic methodologies has accelerated the adoption of organic dyes as photoredox catalysts. Riboflavin-2',3',4',5'-tetraacetate (RTA), a synthetic derivative of Vitamin B2, has emerged as a robust, inexpensive, and highly oxidizing photocatalyst[1]. Operating under mild visible-light irradiation (typically 440–450 nm), RTA circumvents the toxicity, cost, and residual metal contamination associated with traditional ruthenium or iridium-based complexes[2].

This application note provides a comprehensive guide to utilizing RTA in advanced photoredox protocols, detailing the photophysical causality behind experimental designs and providing self-validating, step-by-step methodologies for key synthetic transformations.

Photophysical Properties & Mechanistic Rationale

The Causality of Catalyst Selection

RTA is characterized by a highly efficient photophysical cascade. Upon excitation with blue light ( λmax​≈440 nm), ground-state RTA transitions to a singlet excited state ( 1[RTA]∗ ), followed by rapid intersystem crossing (ISC) to a long-lived triplet excited state ( 3[RTA]∗ )[3].

The utility of RTA lies in the extreme oxidizing power of this triplet state. With a reduction potential ranging from +1.50 V to +1.67 V vs. SCE, 3[RTA]∗ is capable of single-electron transfer (SET) oxidation of highly unactivated substrates, such as aliphatic carboxylates and unactivated alcohols (when paired with a mediator like thiourea)[4][5]. Following the SET event, the resulting RTA radical anion ( RTA∙− ) must be re-oxidized to close the catalytic cycle. Depending on the reaction design, this is achieved via a terminal oxidant (e.g., O2​ in aerobic protocols) or through a redox-neutral manifold where a downstream intermediate accepts the electron[6][7].

RTA_Cycle RTA_GS RTA (Ground State) RTA_S1 1[RTA]* (Singlet Excited State) RTA_GS->RTA_S1 Blue LED (440-450 nm) RTA_T1 3[RTA]* (Triplet Excited State) E_red = +1.67 V vs SCE RTA_S1->RTA_T1 Intersystem Crossing (ISC) RTA_Rad RTA•− (Radical Anion) RTA_T1->RTA_Rad Single Electron Transfer RTA_Rad->RTA_GS Catalyst Regeneration Substrate Substrate (e.g., R-COO-) Product Oxidized Intermediate (e.g., R• + CO2) Substrate->Product -e- Oxidant Terminal Oxidant (e.g., O2 or TsCN) Oxidant->Oxidant Reduced

Fig 1. Photocatalytic cycle of RTA demonstrating single-electron transfer and catalyst regeneration.

Quantitative Performance Matrix

The following table summarizes validated reaction classes mediated by RTA, highlighting the relationship between the substrate, catalyst loading, and the required atmosphere.

Reaction ClassTarget SubstrateCatalyst LoadingLight SourceAtmosphere / OxidantTypical Yields
Decarboxylative Cyanation Aliphatic Carboxylic Acids5.0 mol%450 nm LEDsAnaerobic / TsCN45–85%[4]
Glitazone Synthesis Organoborates / Carboxylic Acids2.5 mol%450 nm LEDsAnaerobic / None50–75%[8]
Benzothiazole Synthesis Arylthioformanilides5.0 mol%Visible LightAerobic / O2​ 49–90%[7]
Alcohol Oxidation Unactivated Secondary Alcohols5.0 mol% (+ Thiourea)440 nm LEDsAnaerobic / Electrochemical60–90%[5]

Validated Experimental Protocols

The success of RTA-mediated photoredox catalysis hinges on strict control over the reaction atmosphere. Because molecular oxygen ( 3O2​ ) is a potent triplet quencher and can intercept carbon-centered radicals, anaerobic protocols require rigorous degassing. Conversely, aerobic protocols rely on O2​ to turn over the catalyst[5][7].

Workflow Prep 1. Reaction Assembly Substrate + RTA (2.5-5 mol%) Atmosphere 2. Atmosphere Control Anaerobic (Degas) OR Aerobic (O2) Prep->Atmosphere Define redox nature Irradiate 3. Photo-Irradiation 450 nm Blue LEDs, RT, 16-24h Atmosphere->Irradiate Initiate Catalysis Workup 4. Quenching & Workup Solvent Removal / Extraction Irradiate->Workup Reaction Complete Purify 5. Purification Column Chromatography Workup->Purify Isolate Product

Fig 2. Standardized experimental workflow for RTA-mediated photoredox catalysis.

Protocol A: Decarboxylative Cyanation of Aliphatic Carboxylic Acids (Anaerobic)

Mechanistic Rationale: RTA acts as both a base and a photocatalyst. It oxidizes the aliphatic carboxylate to a carboxy radical, which rapidly extrudes CO2​ to form an alkyl radical. This radical is subsequently trapped by p -toluenesulfonyl cyanide (TsCN) in a redox-neutral process[4].

  • Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aliphatic carboxylic acid (0.2 mmol, 1.0 equiv), TsCN (0.3 mmol, 1.5 equiv), and RTA (5.4 mg, 5.0 mol%).

  • Solvent Addition: Add 2.0 mL of anhydrous acetonitrile ( CH3​CN ). Causality: Acetonitrile is chosen for its wide electrochemical window and ability to stabilize radical intermediates.

  • Degassing (Critical Step): Seal the tube with a rubber septum and subject the mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen. Backfill with ultra-pure Argon. Causality: Any residual O2​ will quench the 3[RTA]∗ state or intercept the alkyl radical, forming unwanted peroxides.

  • Irradiation: Place the tube in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 16–24 hours.

  • Workup: Remove the solvent under reduced pressure. Purify the crude residue directly via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the aliphatic nitrile.

Protocol B: Synthesis of Glitazones via Radical Coupling (Anaerobic)

Mechanistic Rationale: RTA mediates the single-electron oxidation of radical precursors (such as alkyl trifluoroborates). The generated radical undergoes intermolecular addition to the methylene double bond of a thiazolidinedione acceptor[2][8].

  • Preparation: In an oven-dried 7 mL clear glass vial, add the radical precursor (25 mg), RTA (2.5 mol%), 4-Dimethylaminopyridine (DMAP, 0.25 equiv), and tert-butyl 5-methylene-2,4-dioxothiazolidine-3-carboxylate (3.0 equiv)[8].

  • Atmosphere Exchange: Seal the vial with a septum cap. Perform 3 cycles of vacuum/nitrogen exchange.

  • Solvent Addition: Inject 0.88 mL of a 1:1 Acetone/Methanol mixture that has been previously sparged with nitrogen for 15 minutes. Causality: The Acetone/MeOH mixture ensures the solubility of the highly polar organoborate salts while supporting the SET process[8].

  • Irradiation: Irradiate the vial using a parallel LED photoreactor (450 nm) for 16 hours at ambient temperature.

  • Workup: Evaporate the solvent in vacuo and purify via silica gel chromatography to yield the functionalized glitazone.

Protocol C: Aerobic Synthesis of 2-Substituted Benzothiazoles (Aerobic)

Mechanistic Rationale: RTA oxidizes arylthioformanilides to trigger an intramolecular cyclization. Unlike Protocols A and B, this is a net-oxidative process. Molecular oxygen is strictly required as a sacrificial electron acceptor to regenerate the ground-state RTA from RTA∙− [7].

  • Preparation: Dissolve the N-arylthioformanilide derivative (0.5 mmol) in 5.0 mL of absolute ethanol in a 25 mL round-bottom flask. Causality: Ethanol serves as a green, non-toxic solvent that adequately dissolves both the substrate and the catalyst[7].

  • Catalyst Addition: Add RTA (5.0 mol%).

  • Aerobic Setup: Fit the flask with a balloon filled with pure O2​ (or leave open to the atmosphere if utilizing an air-sparging setup). Causality: Continuous saturation of the solvent with O2​ prevents the reaction from stalling at the radical anion intermediate.

  • Irradiation: Irradiate the mixture with visible light (e.g., a standard white CFL or blue LED array) at room temperature until TLC indicates complete consumption of the starting material (typically 8–12 hours).

  • Workup: Concentrate the ethanolic mixture under reduced pressure and purify the resulting 2-substituted benzothiazole via column chromatography.

References

  • Targeted proximity-labelling of protein tyrosines via flavin-dependent photoredox catalysis with mechanistic evidence for a radical–radical recombination pathway Chemical Science (RSC Publishing) URL:[Link]

  • Decarboxylative Cyanation of Aliphatic Carboxylic Acids via Visible-Light Flavin Photocatalysis Universidad de Alicante (UA.es) / ACS URL:[Link]

  • Sustainable Photocatalytic Synthesis of Glitazones via Riboflavin Tetraacetate The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Electrochemistry Broadens the Scope of Flavin Photocatalysis: Photoelectrocatalytic Oxidation of Unactivated Alcohols PMC - NIH URL:[Link]

  • Metal- and Base-Free, Aerobic Photoredox Catalysis with Riboflavin to Synthesize 2-Substituted Benzothiazoles CSIC URL:[Link]

  • Oxidase Reactions in Photoredox Catalysis PMC - NIH URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Riboflavin, 2',3',4',5'-tetraacetate Synthesis

Welcome to the technical support center for the synthesis of Riboflavin, 2',3',4',5'-tetraacetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Riboflavin, 2',3',4',5'-tetraacetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields during this critical acetylation reaction. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and execution.

Part 1: Initial Diagnosis & Troubleshooting Workflow

Low yield is a multifaceted problem that can arise from issues with reagents, reaction conditions, or the work-up and purification process. Before diving into specific FAQs, it's helpful to have a logical workflow to diagnose the potential source of the problem.

My final yield of Riboflavin, 2',3',4',5'-tetraacetate is lower than expected. Where do I start?

Begin with a systematic evaluation of your experiment, from starting materials to the final isolated product. The following flowchart provides a structured approach to pinpoint the likely cause of low yield.

Troubleshooting_Workflow Troubleshooting Low Yield in Riboflavin Tetraacetate Synthesis Start Low Yield Observed Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions 2. Analyze Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Solution_Reagents Solution: Use fresh/purified reagents. Adjust stoichiometry. Check_Reagents->Solution_Reagents Issue Found Analyze_Mixture 3. Inspect Crude Reaction Mixture (TLC/LC-MS) Check_Conditions->Analyze_Mixture Conditions OK Solution_Conditions Solution: Optimize temperature, time, and atmosphere. Protect from light. Check_Conditions->Solution_Conditions Issue Found Check_Purification 4. Evaluate Purification & Isolation Analyze_Mixture->Check_Purification Reaction appears complete Solution_Side_Products Solution: Adjust conditions to minimize side reactions (e.g., lower temp, add catalyst). Analyze_Mixture->Solution_Side_Products Incomplete reaction or many side products Solution_Purification Solution: Optimize purification method (e.g., solvent system, recrystallization). Check_Purification->Solution_Purification Significant product loss during purification Acetylation_Reaction Reactants {Riboflavin (4 -OH groups) | + Acetic Anhydride} Intermediate N-Acetylpyridinium Ion (Highly Reactive) Reactants->Intermediate activated by Side_Products Incompletely Acetylated Riboflavin (Mono-, Di-, Tri-acetates) Reactants->Side_Products Incomplete Reaction Degradation Degradation Products (e.g., Lumichrome) Reactants->Degradation Light/Heat Exposure Catalyst Pyridine (Catalyst + Base) Catalyst->Intermediate Product Riboflavin, 2',3',4',5'-tetraacetate Intermediate->Product Reacts with -OH groups

Optimization

Technical Support Center: Optimizing Catalyst Loading for Riboflavin Tetraacetate (RFTA) Photooxidation

Welcome to the technical support center for optimizing photocatalytic reactions using Riboflavin, 2',3',4',5'-tetraacetate (RFTA). This guide is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing photocatalytic reactions using Riboflavin, 2',3',4',5'-tetraacetate (RFTA). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst loading and troubleshoot common experimental challenges. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during RFTA-mediated photooxidation experiments.

Q1: My reaction is extremely slow or shows no conversion. What are the first things I should check?

A1: Lack of conversion is a common issue that can often be resolved with a few initial checks:

  • Light Source: Confirm that your light source's emission spectrum overlaps with RFTA's absorption maximum (approx. 440-450 nm).[1] Using an incorrect wavelength or a lamp with diminished intensity will result in poor catalyst excitation.

  • Oxygen Availability: Most RFTA photooxidations are aerobic, relying on molecular oxygen as the terminal oxidant to regenerate the catalyst.[2][3] Ensure your reaction is either open to the air (e.g., via a needle or a balloon filled with air/oxygen) or that air is being gently bubbled through the reaction mixture.

  • Catalyst Integrity: Riboflavin and its derivatives can degrade under prolonged exposure to light and certain pH conditions.[4][5] If your RFTA stock is old or has been improperly stored, it may be inactive. Visually inspect for any color change from its typical bright yellow.

Q2: I'm observing some product, but the yield is consistently low. How can I improve it?

A2: Low yield points to a suboptimal reaction parameter. Catalyst loading is a critical factor, but also consider:

  • Reaction Time: Photocatalytic reactions can sometimes be slower than traditional thermal reactions. Run a time-course study to determine if the reaction simply needs longer to reach completion.

  • Solvent Choice: RFTA's solubility and stability can vary between solvents. Ensure the catalyst is fully dissolved. Polar solvents are generally suitable, but their choice can influence reaction kinetics.[6]

  • Substrate Concentration: If the substrate concentration is too high, it can lead to side reactions or issues with light penetration.

Q3: My experimental results are not reproducible. What are the likely causes?

A3: Irreproducibility is a significant challenge in photocatalysis and often stems from subtle variations in the experimental setup.[7]

  • Inconsistent Irradiation: Ensure the distance and angle between your light source and the reaction vessel are identical for every experiment. Minor changes can significantly alter the photon flux reaching the sample.[7]

  • Temperature Fluctuations: Light sources can generate heat.[7] Use a cooling fan or a water bath to maintain a consistent reaction temperature, as thermal effects can influence reaction rates and selectivity.

  • Heterogeneity: If your catalyst or other reagents are not fully dissolved, the reaction becomes heterogeneous, which can lead to inconsistencies due to stirring efficiency and surface area variations.[7]

Troubleshooting Guide: Diagnosing and Solving Catalyst Loading Issues

This section provides a deeper dive into problems directly related to catalyst concentration.

Logical Flow for Troubleshooting Catalyst Loading

The following diagram outlines a systematic approach to diagnosing issues related to catalyst loading.

TroubleshootingWorkflow Start Low or No Product Yield Check_Low_Loading Is Catalyst Loading < 1 mol%? Start->Check_Low_Loading Increase_Loading Action: Systematically increase catalyst loading (e.g., 1, 2, 5 mol%). Check_Low_Loading->Increase_Loading Yes Check_High_Loading Is Catalyst Loading > 5 mol%? Check_Low_Loading->Check_High_Loading No Success Problem Resolved Increase_Loading->Success Inner_Filter_Check Possible Inner Filter Effect or Aggregation. Measure Absorbance at λ_max of irradiation. Check_High_Loading->Inner_Filter_Check Yes Check_Solubility Is the catalyst fully dissolved? Check_High_Loading->Check_Solubility No Decrease_Loading Action: Decrease catalyst loading to find the optimal concentration. Inner_Filter_Check->Decrease_Loading Decrease_Loading->Success Change_Solvent Action: Change to a solvent with better RFTA solubility or use co-solvent. Check_Solubility->Change_Solvent No Other_Issues Issue persists. Investigate other parameters (light, O₂, temperature). Check_Solubility->Other_Issues Yes Change_Solvent->Success

Caption: A decision tree for troubleshooting low-yield photooxidation reactions.

Issue 1: Sub-Optimal Catalyst Loading (Too Low)
  • The "Why": The rate of a photocatalytic reaction is dependent on the rate of photon absorption by the catalyst. At very low concentrations, there are simply not enough RFTA molecules to absorb the incident light efficiently, leading to a slow generation of the excited state catalyst (RFTA*) and a sluggish reaction.

  • What to Do: If you are starting with a very low catalyst loading (e.g., < 0.5 mol%), systematically increase the amount. A typical starting range for RFTA is 1-5 mol%.[8]

Issue 2: Catalyst Aggregation & Inner Filter Effect (Too High)
  • The "Why": While increasing the catalyst concentration initially boosts the reaction rate, a point of diminishing returns is quickly reached. Two phenomena are at play:

    • Aggregation: At high concentrations, RFTA molecules can aggregate or may not be fully soluble, which reduces the effective surface area for light absorption and interaction with the substrate.

    • Inner Filter Effect: As the catalyst concentration increases, the solution becomes more opaque. The catalyst molecules near the surface of the vessel absorb most of the photons, preventing light from penetrating deeper into the solution. This creates a "dark" zone where no reaction can occur, effectively reducing the reaction volume and lowering the overall quantum yield.

  • What to Do: If you are using high catalyst loadings (> 5-10 mol%) and seeing poor or declining yields, you are likely experiencing an inner filter effect. The solution is to reduce the catalyst concentration. The optimal loading is the "sweet spot" before these negative effects take over.

Experimental Protocol: Systematic Optimization of RFTA Loading

This protocol provides a self-validating method to determine the optimal catalyst loading for your specific substrate and conditions.

Materials:

  • Riboflavin, 2',3',4',5'-tetraacetate (RFTA)

  • Substrate of interest

  • Appropriate solvent (e.g., Acetonitrile, Methanol)

  • A series of identical reaction vessels (e.g., 4 mL quartz or borosilicate glass vials) with stir bars

  • Photoreactor setup with a consistent light source (e.g., 450 nm blue LED array)[3] and cooling system

  • Analytical instrument for reaction monitoring (e.g., HPLC, GC-MS, NMR)[9]

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of your substrate at a known concentration in the chosen solvent.

    • Prepare a stock solution of RFTA. This allows for accurate dispensing of small catalyst quantities.

  • Set Up Reaction Vials:

    • Label a series of vials (e.g., five vials for 0.5, 1.0, 2.0, 5.0, and 10.0 mol% catalyst loading).

    • To each vial, add the same amount of substrate stock solution.

    • Add the calculated volume of the RFTA stock solution to each vial to achieve the desired mol%.

    • Add solvent to bring all vials to the same final volume and concentration. Include a stir bar in each.

  • Establish Equilibrium:

    • Seal the vials (e.g., with a cap, allowing for air exchange via a needle).

    • Place the vials in the photoreactor with the light turned off.

    • Stir the solutions in the dark for 30-60 minutes. This step is crucial to ensure any initial concentration change is not due to physical adsorption of the substrate onto the catalyst surface.[10]

  • Initiate and Monitor the Reaction:

    • Take a small aliquot (t=0) from each vial just before irradiation begins.

    • Turn on the light source and cooling system. Ensure all vials are irradiated equally.

    • At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small, uniform aliquot from each reaction mixture. Quench the reaction if necessary (e.g., by dilution or removing from light).

  • Analyze and Plot Data:

    • Analyze all collected samples using your chosen analytical method (HPLC, GC, etc.) to determine the concentration of the product and remaining substrate.

    • Calculate the product yield for each time point and each catalyst loading.

    • Plot the final product yield as a function of the RFTA catalyst loading (mol%). The peak of this curve represents your optimal catalyst loading under these conditions.

Data Presentation Example:

Catalyst Loading (mol%)Reaction Time (h)Substrate Conversion (%)Product Yield (%)
0.5243530
1.0247875
2.0 24 95 92
5.0249688
10.0249081

In this hypothetical example, 2.0 mol% is the optimal catalyst loading, as higher concentrations begin to show a decrease in yield, likely due to the inner filter effect.

The Science Behind RFTA Photocatalysis

Understanding the mechanism is key to effective troubleshooting. RFTA functions as an organic photoredox catalyst.[1] The process is a catalytic cycle driven by light.

The RFTA Photocatalytic Cycle

PhotocatalyticCycle RFTA_ground RFTA (Fl_ox) Ground State RFTA_excited [RFTA]* (¹Fl* or ³Fl*) Excited State RFTA_ground->RFTA_excited 1. Light Absorption (hν) RFTA_radical RFTA•⁻ (Fl•⁻) Radical Anion RFTA_excited->RFTA_radical 2. Single Electron Transfer (SET) Substrate_radical Substrate•⁺ (RH•⁺) Radical Cation RFTA_excited->Substrate_radical Oxidation RFTA_radical->RFTA_ground 4. Catalyst Regeneration Superoxide O₂•⁻ RFTA_radical->Superoxide Reduction Substrate Substrate (RH) Substrate->Substrate_radical Product Product (P) Substrate_radical->Product 3. Substrate Conversion (e.g., deprotonation, further reactions) Oxygen O₂ Oxygen->Superoxide

Caption: The general photocatalytic cycle for RFTA-mediated aerobic oxidation.

  • Light Absorption: Ground-state RFTA absorbs a photon of visible light (blue light), promoting it to an electronically excited state (RFTA*). This excited state is a more potent oxidant than the ground state.[1][2]

  • Electron Transfer: The excited RFTA* oxidizes the substrate via a Single Electron Transfer (SET) mechanism. In this step, RFTA* accepts an electron from the substrate, forming the RFTA radical anion (RFTA•⁻) and a substrate radical cation.[11]

  • Substrate Conversion: The highly reactive substrate radical cation undergoes further chemical transformations (e.g., deprotonation, reaction with other species) to eventually form the final product.

  • Catalyst Regeneration: The RFTA radical anion (RFTA•⁻) is oxidized back to its ground state by a terminal oxidant, which in aerobic oxidations is molecular oxygen (O₂). This step is critical to close the catalytic cycle and allow a sub-stoichiometric amount of RFTA to facilitate the entire reaction.

By understanding this cycle, you can better diagnose problems. For instance, a lack of O₂ stalls the cycle at step 4, preventing catalyst turnover and halting the reaction. Similarly, if the substrate's oxidation potential is too high to be oxidized by RFTA*, step 2 will not occur efficiently.[1][12]

References

  • Weindl, R. (2016). Visible-Light-Driven Aerobic Oxidation Reactions Catalyzed by Riboflavin Tetraacetate. Ludwig-Maximilians-Universität München. ()
  • Ghosh, I., Shaikh, R. S., & König, B. (2021).
  • Fujisawa, T. (1958). Oxidative Decomposition of Riboflavin. The Journal of Vitaminology. ()
  • Gutiérrez, M. I., Vaquero, M. V., & Bertolotti, S. G. (2004). The Photochemistry of Riboflavin Tetraacetate and Nucleosides. A Study Using Density Functional Theory, Laser Flash Photolysis, Fluorescence, UV-Vis, and Time Resolved Infrared Spectroscopy. The Journal of Physical Chemistry A. ([Link])

  • Pitré, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2014). Electrochemistry Broadens the Scope of Flavin Photocatalysis: Photoelectrocatalytic Oxidation of Unactivated Alcohols. Journal of the American Chemical Society. ([Link])

  • Ménová, P., et al. (2018). Combining Flavin Photocatalysis and Organocatalysis: Metal-Free Aerobic Oxidation of Unactivated Benzylic Substrates. ACS Catalysis. ([Link])

  • Larson, R. A., Stackhouse, P. L., & Crowley, T. O. (1991). Riboflavin tetraacetate: a potentially useful photosensitizing agent for the treatment of contaminated waters. Environmental Science & Technology. ([Link])

  • Wang, Z., et al. (2023). Alkyne Oxidation by a Vitamin B2-Based Photocatalytic System with Both H2O and O2 as the Oxygen Source. The Journal of Organic Chemistry. ([Link])

  • Iida, H., et al. (2024). Riboflavin-Based Photocatalysis for Aerobic Oxidative S–N Bond Formation of Thiols and Amines. The Journal of Organic Chemistry. ([Link])

  • Ahmad, I., et al. (2014). Photo, thermal and chemical degradation of riboflavin. TrAC Trends in Analytical Chemistry. ([Link])

  • Zhang, G., et al. (2025). Optimizing photocatalysis via electron spin control. Chemical Society Reviews. ([Link])

  • Annunziata, F., et al. (2023). Sustainable Photocatalytic Synthesis of Glitazones via Riboflavin Tetraacetate. Molecules. ([Link])

  • Tsesmeli, V. P., et al. (2023). Photocatalytic Testing Protocol for N-Doped TiO2 Nanostructured Particles under Visible Light Irradiation Using the Statistical Taguchi Experimental Design. Applied Sciences. ([Link])

  • Kerscher, M. (2012). NMR Spectroscopic Investigations on Flavin Catalyzed Photooxidations. University of Regensburg. ([Link])

  • Ollis, D. F. (2017). Kinetics of Photocatalyzed Reactions: Five Lessons Learned. Frontiers in Chemistry. ([Link])

  • Al-Ghanim, A. M. (2025). A review of novel analytical methods for the determination of Vitamin B2 (Riboflavin). World Journal of Advanced Research and Reviews. ([Link])

  • Bull, J. N., et al. (2021). Photodegradation of Riboflavin under Alkaline Conditions: What Can Gas-Phase Photolysis Tell Us about What Happens in Solution?. Molecules. ([Link])

  • Drishti IAS. (2026, March 23). Smog-eating Photocatalytic Coating. ([Link])

  • Wang, F., et al. (2024). Enhanced Photocatalytic Degradation by the Preparation of a Stable La-Doped FeTiO3 Photocatalyst: Experimental and DFT Study. ACS Omega. ([Link])

  • Strieth-Kalthoff, F., et al. (2018). Photodegradation of Riboflavin – Model Experiments on Photo Processes in Chemistry Class. World Journal of Chemical Education. ([Link])

  • Náfrádi, M., et al. (2022). Photocatalysis: Introduction, Mechanism, and Effective Parameters. Green Photocatalytic Semiconductors. ([Link])

  • Kraidi, R. A., et al. (2024). Preparation and utilization of Zn-La oxide nanocatalyst as a binary composite for photocatalytic degradation of methylene blue dye: Optimization through RSM-BBD. Inorganic Chemistry Communications. ([Link])

Sources

Troubleshooting

Technical Support Center: Riboflavin 2',3',4',5'-Tetraacetate (RTA) Storage &amp; Photostability

Welcome to the Technical Support Center for Riboflavin 2',3',4',5'-tetraacetate (RTA) . While the tetraacetylation of native riboflavin's ribityl chain significantly increases its lipophilicity (LogP +1.02) and solubilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Riboflavin 2',3',4',5'-tetraacetate (RTA) . While the tetraacetylation of native riboflavin's ribityl chain significantly increases its lipophilicity (LogP +1.02) and solubility in organic solvents[1], RTA remains a highly potent photosensitizer. It absorbs strongly in the UV and visible blue regions (maxima ~373 nm and ~445 nm) and generates reactive oxygen species upon excitation[2][3].

This guide is designed for researchers and drug development professionals who need to maintain the structural integrity and catalytic efficacy of RTA during long-term storage.

Part 1: Troubleshooting & FAQs

Q1: Why does my RTA stock solution turn pale and lose catalytic activity when left on the laboratory benchtop?

Mechanism & Causality: RTA undergoes rapid photochemical degradation when exposed to ambient laboratory lighting (specifically blue light, ~440–450 nm). The isoalloxazine ring acts as a chromophore, absorbing photons and exciting the molecule to a short-lived singlet state ( 1RTA∗ ). Through intersystem crossing, this converts to a longer-lived triplet state ( 3RTA∗ )[3].

If dissolved molecular oxygen ( O2​ ) is present, the triplet state transfers its energy to oxygen via a Type II photosensitization mechanism, producing highly reactive singlet oxygen ( 1O2​ )[4][5]. This singlet oxygen then oxidatively attacks the RTA molecule itself, leading to the cleavage of the acetylated ribityl chain and the formation of lumichrome —a degradation product that lacks the desired catalytic efficacy of intact RTA[4][6].

Photodegradation RTA_GS RTA (Ground State) RTA_S1 RTA (Singlet Excited) RTA_GS->RTA_S1 Blue Light (445nm) Lumichrome Lumichrome (Inactive Product) RTA_GS->Lumichrome Ribityl Chain Cleavage RTA_T1 RTA (Triplet Excited) RTA_S1->RTA_T1 Intersystem Crossing O2_Singlet Singlet Oxygen (1O2) RTA_T1->O2_Singlet Energy Transfer to O2 O2_Singlet->RTA_GS Oxidative Attack

Caption: Photochemical degradation pathway of RTA into Lumichrome via Singlet Oxygen.

Q2: How does the photostability of RTA quantitatively compare to native riboflavin?

Data Analysis: While RTA is significantly more stable than native riboflavin, it is not immune to photodegradation. RTA actually exhibits a higher quantum yield for singlet oxygen production than native riboflavin, making strict storage conditions critical[4][7].

CompoundSinglet Oxygen Quantum Yield ( Φ )Photodegradation Half-Life ( t1/2​ at 365 nm)Lipophilicity (LogP)Primary Role / Status
Riboflavin 0.48< 8 min-1.46Native Vitamin, highly photolabile
Riboflavin Tetraacetate (RTA) 0.66~247 min+1.02Synthetic derivative, moderate stability
Lumichrome 0.63~784 minN/APrimary degradation photoproduct

Table 1: Comparative photophysical properties of flavin derivatives[1][4][7].

Q3: Does the choice of solvent affect RTA stability during liquid storage?

Mechanism & Causality: Yes. RTA is highly soluble in halogenated organic solvents like chloroform and dichloromethane due to its four acetyl groups[1]. However, storing RTA in halogenated solvents under light can generate free radicals (e.g., Cl∙ ), which accelerate the destruction of the isoalloxazine ring. Furthermore, trace moisture in hygroscopic solvents can lead to the slow, base-catalyzed hydrolysis of the ester bonds, reverting RTA back to native riboflavin[1][6]. If liquid storage is unavoidable, use anhydrous, degassed acetonitrile, and store strictly in the dark at -80°C.

Part 2: Self-Validating Experimental Protocols

To ensure the trustworthiness of your RTA stocks, you must implement a storage system that actively prevents the two main drivers of degradation (light and oxygen) and includes a built-in validation step to confirm structural integrity before use.

Protocol A: Anaerobic, Light-Protected Aliquoting and Storage

This protocol eliminates the excitation source (photons) and the propagation vector (oxygen).

  • Environmental Control: Perform all handling in a darkroom equipped with red or yellow safelights (wavelengths > 550 nm). This prevents the excitation of the isoalloxazine chromophore, which strictly absorbs at ~373 nm and ~445 nm[2].

  • Desiccation: Ensure the RTA powder is completely dry. Store the bulk powder in a vacuum desiccator over anhydrous calcium sulfate before aliquoting.

  • Aliquoting: Transfer the solid RTA into pre-weighed, actinic (amber) glass vials. Amber glass blocks UV and blue light transmission below 500 nm.

  • Inert Gas Purging (Critical Step): Purge the vial headspace with high-purity Argon gas for 30 seconds. Argon is heavier than air and effectively displaces O2​ . Removing oxygen shuts down the Type II singlet oxygen degradation pathway, protecting the molecule even if stray light enters the system[3][5].

  • Sealing: Seal the vials with PTFE-lined caps to prevent gas exchange, wrap them in aluminum foil, and store at -20°C. Lower temperatures minimize the thermal kinetic energy that drives ambient ester hydrolysis[2].

Protocol B: Self-Validating Quality Control (QC) Assay

Never assume a stored photosensitizer is intact. Validate it using this rapid chromatographic and spectroscopic check.

  • Sampling: Dissolve a 1 mg micro-aliquot of the stored RTA in 1 mL of HPLC-grade acetonitrile.

  • Spectroscopic Validation: Measure the UV-Vis absorbance spectrum (300–550 nm). Pure RTA exhibits distinct peaks at ~340 nm and 445 nm. A significant blue-shift or the appearance of a strong, distinct peak at 356 nm indicates the formation of lumichrome[8].

  • Chromatographic Validation: Run a rapid RP-HPLC assay (C18 column, Water/Acetonitrile gradient). Because RTA has a LogP of +1.02, it will elute significantly later than native riboflavin (LogP -1.46) and lumichrome[1].

  • Validation Logic: If early-eluting peaks (representing deacetylated riboflavin or cleaved lumichrome) account for >2% of the total Area Under the Curve (AUC), the storage system has failed, and the batch must be discarded or recrystallized from ethanol[1].

StorageWorkflow Step1 1. Dry RTA Powder Step2 2. Red/Yellow Darkroom (Block Wavelengths <500nm) Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Argon Gas Purge (Displace O2 to stop Type II) Step3->Step4 Step5 5. Store at -20°C in Dark Step4->Step5 Step6 6. HPLC-UV/Vis Validation (Check for Lumichrome) Step5->Step6 Periodic QC Before Use

Caption: End-to-end workflow for the secure storage and periodic self-validation of RTA stocks.

References

  • Source: nih.
  • Source: acs.
  • Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives (Extended Data)
  • Source: researchgate.
  • Source: ovid.
  • Source: rsc.
  • Source: unito.
  • Source: evitachem.

Sources

Optimization

resolving fluorescence quenching issues with Riboflavin, 2',3',4',5'-tetraacetate assays

Welcome to the Advanced Technical Support Center for Riboflavin 2',3',4',5'-tetraacetate (RTA) assays. As a Senior Application Scientist, I have designed this resource to move beyond superficial troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Riboflavin 2',3',4',5'-tetraacetate (RTA) assays. As a Senior Application Scientist, I have designed this resource to move beyond superficial troubleshooting. Fluorescence quenching in flavin-based photoredox catalysis and biological assays is rarely a simple "error"—it is a direct readout of competing photophysical pathways.

To resolve signal loss, we must understand the fundamental causality: whether your excited-state flavin is undergoing dynamic electron transfer, static ground-state complexation, or proton-mediated non-radiative decay. Every protocol provided here is a self-validating system designed to isolate these variables.

I. Diagnostic Workflow for RTA Quenching

Before adjusting your assay parameters, use the following decision matrix to identify the dominant quenching mechanism in your system.

Workflow Start Observe RTA Fluorescence Quenching Q1 Are Purines/Nucleosides Present? (e.g., Guanosine) Start->Q1 Q2 Is the pH < 4.0? (High Proton Conc.) Q1->Q2 No A1 PET & H-Bonding Quenching. Run Stern-Volmer Analysis. Q1->A1 Yes Q3 Are Lewis Acids/Metal Ions Present? (e.g., Sc3+) Q2->Q3 No A2 Proton-Mediated Quenching. Adjust Buffer/Solvent. Q2->A2 Yes A3 Metal Complexation. Check n,π* to π,π* shift. Q3->A3 Yes Res Optimize Assay Conditions A1->Res A2->Res A3->Res

Diagnostic decision matrix for isolating RTA fluorescence quenching mechanisms.

II. Core Troubleshooting FAQs

Q1: My RTA fluorescence signal crashes when I introduce nucleic acid derivatives (e.g., Guanosine, Adenine) into the assay. Why is this happening, and how do I prevent it? Causality: RTA is highly susceptible to both dynamic and static quenching by purine nucleosides. For instance, silylated guanosine (G') dynamically quenches singlet RTA in organic solvents (like methylene chloride) with a massive bimolecular rate constant of 8.7×108 M−1 s−1 [1]. This occurs via a sequential photoinduced electron transfer-proton transfer (PET) mechanism, forming a stable neutral hydroflavin radical (RBTH). Conversely, adenine derivatives (like 9-ethyladenine) cause static quenching by forming a 1:1 cyclic hydrogen-bonded dimer through the imino and 2-C carbonyl groups of the isoalloxazine ring 2[2]. Solution:

  • For Static Quenching: Introduce competitive hydrogen-bonding disruptors (like specific barbiturates) that preferentially bind the purine without quenching the RTA[2].

  • For Dynamic Quenching: Alter the solvent polarity to destabilize the charge-transfer intermediate, or sterically shield the flavin core.

Q2: I'm running an aerobic photooxidation assay using RTA, but the addition of Lewis acids (like Scandium triflate) completely alters my emission spectra. Is the catalyst degrading? Causality: The catalyst is not degrading; it is undergoing ground-state complexation. The addition of rare-earth metal ions or strong Lewis acids to flavins results in tight complex formation. This complexation fundamentally changes the lowest excited state from the typical n,π∗ triplet state of the flavin to a π,π∗ singlet state 3[3]. This manifests as a blue shift in the fluorescence maximum and a drastically shortened fluorescence lifetime. Solution: Conduct UV-Vis absorption spectroscopy prior to fluorescence measurements. A shift in the ground-state absorption spectrum confirms complexation. If the triplet state is required for your downstream reaction (e.g., singlet oxygen generation), avoid strong Lewis acids or use a highly photostable, sterically hindered analogue like 3-methyl-riboflavin tetraacetate 4[4].

Q3: The assay works perfectly in organic solvents, but when I switch to an acidic aqueous buffer, the fluorescence is heavily quenched. What is the mechanism? Causality: Protons act as highly efficient direct quenchers of RTA fluorescence. In acidic environments (e.g., aqueous HCl), the steady-state emission of flavins is quenched due to protonation of the excited state, leading to rapid non-radiative decay. The Stern-Volmer constant for proton-mediated quenching of riboflavin derivatives can reach 108.79 5[5]. Solution: Buffer the system strictly above the pKa of the excited state flavin. If acidic conditions are mandatory for the assay (e.g., to increase the reduction potential of RTA for alcohol oxidation), you must calibrate your baseline fluorescence to the specific pH and accept the lower quantum yield.

III. Quantitative Photophysical Quenching Data

To accurately model your assay, refer to the established quenching constants for RTA and its derivatives against common assay additives:

Quencher / AdditiveDominant Quenching MechanismEnvironmentKey Metric (Rate/Constant)
Silylated Guanosine (G') Dynamic (Electron-Proton Transfer)Methylene Chloride kq​=8.7×108 M−1 s−1
9-Ethyladenine Static (H-Bonding Dimerization)Chloroform Ka​=130 M−1
Protons (HCl) Dynamic (Excited State Protonation)Aqueous KSV​=108.79
Thiourea Dynamic (Oxidation to Thiyl Radical)AcetonitrileQuenches 1RTA∗ directly

IV. Mechanistic Photophysics of RTA Quenching

Understanding the exact point of signal loss is critical. The diagram below illustrates the competing photophysical pathways of RTA upon excitation, demonstrating where specific quenchers intercept the signal.

Pathway RTA_GS Ground State RTA (S0) RTA_S1 Excited Singlet State (1RTA*) RTA_GS->RTA_S1 hv (Excitation) Metal_Complex Metal-Ion Complexation Shifts to π,π* Singlet RTA_GS->Metal_Complex Lewis Acids (Sc3+) RTA_T1 Excited Triplet State (3RTA*) RTA_S1->RTA_T1 Intersystem Crossing (ISC) Emission Fluorescence (Target Signal) RTA_S1->Emission Radiative Decay Quench_S Singlet Quenching (e.g., by Guanosine/Adenine) Rate: ~8.7 x 10^8 M^-1 s^-1 RTA_S1->Quench_S Dynamic/Static Quenching Quench_T Triplet Quenching (Electron/Proton Transfer) Forms RBTH Radical RTA_T1->Quench_T Redox Active Additives Metal_Complex->RTA_S1 Altered Photophysics

Photophysical pathways of RTA detailing competitive quenching and complexation routes.

V. Standardized Experimental Methodology: Self-Validating Stern-Volmer & Transient Absorption Assay

To definitively prove whether your RTA signal loss is due to static complexation or dynamic electron transfer, you must perform a coupled Stern-Volmer and Laser Flash Photolysis (LFP) assay. This protocol is self-validating: the steady-state fluorescence provides the quenching constant, while the LFP confirms the mechanistic formation of the radical intermediate.

Step 1: Preparation of Deoxygenated RTA Solutions

  • Prepare a 2.5 mM stock solution of RTA in anhydrous, spectroscopic-grade methylene chloride (or your assay solvent).

  • Transfer 3 mL of the solution to a quartz cuvette equipped with a Teflon stopcock.

  • Perform strict Freeze-Pump-Thaw cycling (minimum 3 cycles) on a Schlenk line to remove dissolved oxygen, which is a potent triplet quencher. Backfill with ultra-pure Argon.

Step 2: Steady-State Fluorescence Titration

  • Excite the sample at its absorption maximum (typically around 355 nm or 440 nm depending on the derivative).

  • Record the baseline emission spectrum ( F0​ ).

  • Anaerobically titrate the suspected quencher (e.g., nucleoside or substrate) into the cuvette in defined molar increments.

  • Record the emission spectrum ( F ) after each addition and equilibration period.

Step 3: Stern-Volmer Analysis

  • Plot F0​/F against the concentration of the quencher [Q] .

  • A linear plot indicates a single class of fluorophores and a single quenching mechanism (dynamic). Calculate the Stern-Volmer constant ( KSV​ ). An upward curvature indicates a mixture of static (ground-state complexation) and dynamic quenching.

Step 4: Orthogonal Validation via Laser Flash Photolysis (LFP)

  • Subject the deoxygenated 2.5 mM RTA solution containing the quencher to a 355 nm Nd:YAG laser pulse.

  • Monitor the transient UV-Vis absorption at 388 nm .

  • Causality Check: If dynamic electron transfer is occurring (as seen with guanosine or thiourea), you will observe the distinct transient IR/UV-Vis spectrum of the neutral hydroflavin radical (RBTH)6[6]. If no radical is formed and the ground-state UV-Vis spectrum is altered, static complexation is confirmed.

VI. References

  • The Photochemistry of Riboflavin Tetraacetate and Nucleosides. A Study Using Density Functional Theory, Laser Flash Photolysis, Fluorescence, UV−Vis, and Time Resolved Infrared Spectroscopy. The Journal of Physical Chemistry B (ACS Publications).1

  • Specific Association of Riboflavin and Adenine Derivatives in Chloroform Solution and the Effect of Barbiturates on the Association. Bulletin of the Chemical Society of Japan (Oxford Academic).2

  • Electrochemistry Broadens the Scope of Flavin Photocatalysis: Photoelectrocatalytic Oxidation of Unactivated Alcohols. PMC / NIH.6

  • Visible-Light-Driven Aerobic Photooxidation of Aldehydes to Methyl Esters Catalyzed by Riboflavin Tetraacetate. ResearchGate.3

  • New photochemically stable riboflavin analogue—3-Methyl-riboflavin tetraacetate. ResearchGate.4

Sources

Troubleshooting

column chromatography purification methods for synthesized Riboflavin, 2',3',4',5'-tetraacetate

Technical Support Center: Column Chromatography Purification of Riboflavin 2',3',4',5'-Tetraacetate Welcome to the advanced technical support center for the purification of Riboflavin 2',3',4',5'-tetraacetate (RFTA). RFT...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Column Chromatography Purification of Riboflavin 2',3',4',5'-Tetraacetate

Welcome to the advanced technical support center for the purification of Riboflavin 2',3',4',5'-tetraacetate (RFTA). RFTA is a highly valuable photosensitizer, redox catalyst, and synthetic intermediate in pharmaceutical development[][2]. While native riboflavin suffers from poor solubility in organic solvents, the acetylation of its ribityl side chain significantly enhances its solubility, making normal-phase silica gel column chromatography the gold standard for its purification.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Below, you will find causality-driven methodologies, validated solvent systems, and diagnostic troubleshooting logic to ensure high-purity recovery of your synthesized RFTA.

I. Process Architecture

RFTA_Workflow Syn Riboflavin + Ac2O (HClO4 cat.) Ext Liquid-Liquid Extraction (CH2Cl2 / H2O) Syn->Ext Quench & Neutralize Prep Sample Loading (Dry vs. Wet) Ext->Prep Dry & Concentrate CC Silica Gel Column Chromatography Prep->CC Load onto Silica Elute Elution (Hexane/CH2Cl2 or EtAc/EtOH) CC->Elute Isocratic/Gradient Pure Pure Riboflavin Tetraacetate Elute->Pure Fraction Collection

Workflow for the synthesis and column chromatography purification of Riboflavin tetraacetate.

II. Step-by-Step Purification Methodology

This protocol is designed as a self-validating system. By confirming intermediate states (like pH neutralization and dry-load consistency), you prevent downstream chromatographic failures.

Step 1: Reaction Quenching & Liquid-Liquid Extraction

  • Action: Following the acetylation of riboflavin (using acetic anhydride and a perchloric acid catalyst) at 45–80 °C, cool the mixture and quench it dropwise into an Erlenmeyer flask containing 0.8 M NaHCO₃[][3]. Extract the crude product with dichloromethane (CH₂Cl₂) and dry over anhydrous MgSO₄.

  • Causality: Neutralization of residual acetic and perchloric acids is critical. Excess acid not only risks the hydrolysis of the newly formed ester bonds but also protonates the silanol groups on the silica gel during chromatography, which leads to severe band streaking and poor resolution.

Step 2: Column Preparation & Slurry Packing

  • Action: Prepare a silica gel column (230-400 mesh for flash chromatography) using a low-polarity solvent base, such as Hexane.

  • Causality: Slurry packing ensures a uniform stationary phase devoid of air bubbles. Air pockets cause "channeling," where the solvent bypasses the silica, distorting the RFTA elution band and causing fractions to merge.

Step 3: Sample Loading (Dry Loading Technique)

  • Action: Dissolve the crude RFTA in a minimum volume of CH₂Cl₂, add a small amount of silica gel (approx. 1:3 sample-to-silica weight ratio), and evaporate the solvent completely under reduced pressure to form a free-flowing orange powder. Load this evenly onto the flat column bed.

  • Causality: RFTA has high solubility in CH₂Cl₂. If you "wet load" the crude mixture using pure CH₂Cl₂, this strong eluent will push the sample down the column too rapidly before the gradient begins, causing massive band broadening. Dry loading ensures a narrow, concentrated initial band, maximizing theoretical plates and resolution.

Step 4: Gradient Elution & Fraction Monitoring

  • Action: Begin elution with a Hexane/CH₂Cl₂ (3:1 v/v) mixture and gradually increase the polarity to 1:2 v/v[4]. Monitor the eluting fractions using Thin-Layer Chromatography (TLC) under UV light (254 nm and 365 nm).

  • Causality: RFTA is moderately polar due to the tetraacetate groups and the isoalloxazine ring. A gradient approach selectively elutes non-polar byproducts (e.g., degraded anhydride byproducts) first, followed by the bright orange RFTA band. RFTA's inherent fluorescence at 365 nm acts as a self-validating visual tracker for your product.

III. Quantitative Data: Validated Solvent Systems

Selecting the correct mobile phase is dictated by the specific impurity profile of your crude synthesis. Use the table below to match your solvent system to your separation needs.

Solvent System (v/v)RatioTarget R_f ValueApplication & Mechanistic Notes
Ethyl Acetate / Ethanol 9:1~0.50Ideal for highly polar impurity profiles. Fast elution, but risks co-elution if unreacted riboflavin is present in high amounts[].
Hexane / Dichloromethane 3:1 to 1:2~0.35 - 0.45Gradient elution standard. Excellent for separating RFTA from partially acetylated intermediates[4].
Petroleum Ether / Ethyl Acetate 98:2~0.30Used for highly non-polar impurities removal. Often requires a slow gradient ramp to elute the main RFTA band[5].

IV. Troubleshooting Guides & FAQs

Troubleshooting_Logic Issue Impure Fractions Detected via TLC Check Analyze TLC Plate (Rf & Spot Shape) Issue->Check Streak TLC Streaking Check->Streak Coelute Co-elution (Rf overlap) Check->Coelute FixStreak Neutralize Sample or Reduce Column Load Streak->FixStreak FixCoelute Optimize Solvent System (e.g., Hexane/CH2Cl2) Coelute->FixCoelute

Diagnostic logic tree for resolving common RFTA chromatography issues.

Q1: Why is my RFTA band streaking heavily on the silica column, and how do I fix it? A1: Streaking is almost always a symptom of either column overloading or residual acid from the synthesis phase. Mechanistically, if the perchloric acid or acetic acid was not fully neutralized by the NaHCO₃ wash[], the acidic protons interact strongly with the silica gel's stationary phase, causing the RFTA molecules to experience varying retention times. Fix: Ensure your liquid-liquid extraction includes a thorough wash with 0.8 M NaHCO₃ until the aqueous layer pH is strictly neutral. If the column is overloaded, reduce your sample-to-silica ratio to at least 1:30.

Q2: I am observing co-elution of unreacted riboflavin with my RFTA product. What went wrong? A2: Native riboflavin is highly polar due to its free hydroxyl groups, whereas RFTA is significantly less polar. If they are co-eluting, your solvent system is too polar, overpowering the silica's ability to differentiate the hydrogen-bonding capacities of the two molecules. Fix: If you are using the Ethyl Acetate/Ethanol (9:1) system[], switch to the Hexane/CH₂Cl₂ gradient[4]. The non-polar hexane will force the unreacted riboflavin to adhere tightly to the baseline of the silica, allowing the RFTA to elute cleanly.

Q3: The recovery yield of RFTA after chromatography is unusually low (<40%). Where is the product being lost? A3: Low recovery in RFTA purification is typically caused by product crystallization on the column or degradation. RFTA can crystallize out of solution if the localized concentration in the mobile phase exceeds its solubility limit, effectively trapping it in the silica matrix. Furthermore, prolonged exposure to light during slow column runs can cause photodegradation, as RFTA is a known photosensitizing agent[]. Fix: Wrap your chromatography column in aluminum foil to protect the RFTA from ambient light. Ensure you are using a solvent system with sufficient CH₂Cl₂ to maintain RFTA solubility throughout the column bed.

V. References

  • Takeda, A., et al. "Metal-Free Atom-Economical Synthesis of Tetra-Substituted Imidazoles via Flavin-Iodine Catalyzed Aerobic Cross-Dehydrogenative Coupling of Amidines and Chalcones". Journal of Organic Chemistry, 2022, 87, 10372-10376. Highlighted in Organic Chemistry Portal. Available at:[Link]

  • Rezzi, S. J., et al. "Sustainable Photocatalytic Synthesis of Glitazones via Riboflavin Tetraacetate". The Journal of Organic Chemistry, ACS Publications, 2025. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparison of Riboflavin, 2',3',4',5'-tetraacetate and rose bengal as photosensitizers

As a Senior Application Scientist, selecting the optimal photosensitizer (PS) for photodynamic therapy (PDT) or synthetic photochemistry requires moving beyond basic quantum yield metrics. It demands a rigorous understan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal photosensitizer (PS) for photodynamic therapy (PDT) or synthetic photochemistry requires moving beyond basic quantum yield metrics. It demands a rigorous understanding of the photophysics and structural causality governing dye behavior in specific microenvironments.

This guide provides an in-depth, objective comparison between the industry gold-standard, Rose Bengal (RB) , and the highly robust synthetic derivative, Riboflavin 2',3',4',5'-tetraacetate (TARF / RTA) .

Photophysical and Photochemical Comparison

While Rose Bengal is renowned for its exceptional singlet oxygen ( 1O2​ ) generation, its practical application is often bottlenecked by poor photostability and concentration-dependent aggregation[1][2]. Conversely, TARF was engineered to overcome the inherent flaws of native vitamin B2 (riboflavin).

Native riboflavin is highly susceptible to photobleaching because its excited triplet state abstracts hydrogen atoms from its own ribityl side chain[3][4]. By acetylating these hydroxyl groups to form TARF, this intramolecular degradation pathway is sterically and electronically blocked. This structural modification increases TARF's photostability by two orders of magnitude while maintaining a highly competitive 1O2​ quantum yield[3].

Quantitative Performance Summary
ParameterRose Bengal (RB)Riboflavin 2',3',4',5'-tetraacetate (TARF)
Chemical Class Xanthene DyeAcetylated Flavin Derivative
Absorption Maximum ( λmax​ ) ~549 nm (Green Light)[2]~440 nm (Blue Light)[3]
Singlet Oxygen Yield ( ΦΔ​ ) 0.75 - 0.76 (Water/Methanol)[1][5]0.61 - 0.66 (Organic/Aqueous mix)[3][6]
Photostability Low/Moderate (Rapid photobleaching)[7]Exceptionally High[3][4]
Solubility Profile Highly water-soluble, aggregates >2 µM[2]High lipophilicity, soluble in organics[]
Primary Applications Benchmark standard, Antimicrobial PDT[1]Melanoma PDT, Synthetic Photooxidation[4][9]

Mechanistic Pathways of Photosensitization

Both photosensitizers operate via the Jablonski paradigm, but their dominant pathways differ. RB is predominantly a Type II photosensitizer, relying almost exclusively on energy transfer to ground-state oxygen to form 1O2​ [1].

TARF, while an efficient Type II sensitizer, also exhibits strong Type I characteristics (electron transfer). This makes TARF highly versatile for generating superoxide radicals ( O2∙−​ ) and hydroxyl radicals in hypoxic tumor microenvironments or complex catalytic systems[6][10].

Mechanism PS Photosensitizer (S0) RB or TARF S1 Excited Singlet (S1) PS->S1 Light Absorption T1 Excited Triplet (T1) S1->T1 Intersystem Crossing (ISC) TypeI Type I Pathway (Electron Transfer) T1->TypeI Target Interaction TypeII Type II Pathway (Energy Transfer) T1->TypeII O2 Interaction ROS Radical Species (e.g., O2•-, •OH) TypeI->ROS SingletO2 Singlet Oxygen (1O2) TypeII->SingletO2 Target Substrate Oxidation / Cellular Apoptosis ROS->Target SingletO2->Target

Photochemical pathways of TARF and RB leading to target oxidation and cellular apoptosis.

Experimental Protocols: Self-Validating Workflows

To objectively evaluate these photosensitizers, researchers must employ rigorous, self-validating methodologies. Indirect chemical traps (like DPBF) can interact directly with the excited triplet state of the photosensitizer or be consumed by Type I radicals, leading to an overestimation of 1O2​ yield[1][11]. Therefore, direct phosphorescence detection is the required standard.

Protocol A: Direct Time-Resolved Phosphorescence for ΦΔ​ Determination
  • Sample Preparation : Prepare optically matched solutions of TARF (sample) and RB (reference standard) in the desired solvent (e.g., Methanol or D2​O ).

    • Causality Check: RB's planar xanthene structure promotes π−π stacking in polar environments. You must keep RB concentrations 1 µM. Dimerization leads to rapid self-quenching, rendering the aggregates non-photosensitizing and artificially lowering the apparent quantum yield[1][2].

  • Optical Matching : Dilute both solutions until their absorbance at the excitation wavelength is identical (strictly between 0.100 and 0.150 OD) to prevent inner-filter effects[1][11].

  • Laser Irradiation : Expose the samples to a pulsed Nd:YAG laser (OPO tuned to a shared isosbestic point or specific λmax​ ).

  • Detection : Capture the near-infrared 1O2​ emission at 1270 nm using a liquid nitrogen-cooled germanium or InGaAs photodiode[1][5].

  • Self-Validation & Calculation : Plot the initial phosphorescence intensity ( I0​ ) against varying laser energies. A strictly linear relationship confirms the measurement is free from multi-photon artifacts. Calculate the yield using:

    ΦΔ,sample​=ΦΔ,ref​×(Slopesample​/Sloperef​)

Workflow Prep Prepare Optically Matched Solutions Irrad Laser Irradiation (Matched Absorbance) Prep->Irrad Ensure <1 µM Detect Time-Resolved Phosphorescence Irrad->Detect 1270 nm Calc Calculate ΦΔ Relative to Standard Detect->Calc Linear Regression

Self-validating workflow for direct singlet oxygen quantum yield determination.

Protocol B: Photostability and Photobleaching Assay
  • Setup : Place 10 µM solutions of TARF and RB in separate quartz cuvettes.

  • Irradiation : Expose to a continuous-wave LED light source matched to their respective absorption maxima (440 nm for TARF, 540 nm for RB) at a constant irradiance (e.g., 10 mW/cm 2 ).

  • Monitoring : Record UV-Vis absorption spectra every 2 minutes for 1 hour.

  • Analysis : Plot the decay of the maximum absorbance peak ( At​/A0​ ) over time.

    • Causality Check: Photobleaching alters the ground-state concentration of the photosensitizer, directly reducing the number of photons absorbed during prolonged irradiation[7]. TARF will exhibit a near-flat line (high stability), whereas RB will show a distinct exponential decay curve[3][7].

Strategic Application Guide

  • When to choose Rose Bengal : RB remains the benchmark for standardizing 1O2​ measurements in highly controlled, dilute environments ( <1 µM)[1][2]. It is highly effective in antimicrobial PDT and localized treatments where deep tissue penetration is not required, and aqueous solubility is paramount[1].

  • When to choose TARF : TARF is the superior choice for lipid-rich environments and prolonged irradiation protocols. Its high lipophilicity allows it to easily penetrate cell membranes, making it highly effective in mediating caspase 3/7 activation via MAPK pathways in skin cancers (e.g., A431 melanoma cells) under blue light[3][4]. Furthermore, its robust photostability makes it an ideal photocatalyst in synthetic organic chemistry (e.g., photooxidation of alcohols and sulfides), where standard flavins or RB would rapidly degrade[6][9].

References[1] A Technical Guide to the Singlet Oxygen Quantum Yield of Rose Bengal - Benchchem. Link[3] New photochemically stable riboflavin analogue—3-Methyl-riboflavin tetraacetate - ResearchGate. Link[4] Riboflavin and Its Derivates as Potential Photosensitizers in the Photodynamic Treatment of Skin Cancers - NIH. Link[11] Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - MDPI. Link[6] Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives - ResearchGate. Link[2] The (un)known issue with using rose bengal as a standard of singlet oxygen photoproduction - NIH. Link[5] Quantum Yields for the Photosensitized Formation of the Lowest Electronically Excited Singlet State of Molecular Oxygen in Solution - NIST.Link[8] CAS 752-13-6 (Riboflavin, 2',3',4',5'-tetraacetate) - BOC Sciences. Link[7] Photobleaching Efficiency Parallels the Enhancement of Membrane Damage for Porphyrazine Photosensitizers - ACS Publications. Link[10] A New Trick (Hydroxyl radical generation) of an Old Vitamin (B2) for Near-infrared-triggered Photodynamic Therapy - ResearchGate. Link[9] Improved Flavin-Based Catalytic Photo-Oxidation of Alcohols Through Intersystem Crossing Rate Enhancement - ResearchGate.Link

Sources

Comparative

Riboflavin, 2',3',4',5'-tetraacetate vs lumiflavin for visible-light photoredox catalysis

The transition from transition-metal photocatalysts (like ruthenium and iridium complexes) to metal-free organic alternatives has become a critical mandate in modern synthetic chemistry and drug development[1]. Heavy met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The transition from transition-metal photocatalysts (like ruthenium and iridium complexes) to metal-free organic alternatives has become a critical mandate in modern synthetic chemistry and drug development[1]. Heavy metal catalysts, while historically foundational, pose significant challenges regarding toxicity, environmental impact, and residual metal contamination in active pharmaceutical ingredients (APIs).

Flavin-derived photocatalysts—inspired by the biological redox cofactor Vitamin B2 (riboflavin)—have emerged as highly tunable, sustainable, and powerful alternatives[2]. However, natural riboflavin suffers from poor solubility in organic solvents and susceptibility to photodegradation[3]. To overcome these limitations, structural derivatives like Riboflavin 2',3',4',5'-tetraacetate (RTA) and Lumiflavin (LF) have been engineered.

This guide provides an in-depth technical comparison between RTA and LF, exploring their photophysical properties, mechanistic causality, and optimal application domains to help researchers select the right catalyst for visible-light photoredox workflows.

Photophysical & Electrochemical Profiles

The structural differences between RTA and LF dictate their solubility, redox potentials, and ultimate utility in the lab.

  • Riboflavin Tetraacetate (RTA): Acetylation of the four hydroxyl groups on the ribityl chain masks its hydrogen-bond donors. This structural modification drastically lowers the molecule's polarity, enabling high solubility in aprotic organic solvents (e.g., dichloromethane, acetonitrile, acetone)[]. Furthermore, RTA is a highly potent excited-state oxidant ( Ered​≈+1.67 V vs SCE), making it ideal for challenging organic oxidations[5].

  • Lumiflavin (LF): LF is generated by the complete truncation of the ribityl chain, leaving a simple methyl group at the N10 position[6]. This minimizes steric hindrance while retaining the redox-active isoalloxazine core. LF exhibits excellent compatibility with aqueous buffers, making it the premier choice for chemical biology and protein functionalization[7].

Quantitative Comparison Table
PropertyRiboflavin Tetraacetate (RTA)Lumiflavin (LF)
Chemical Modification Acetylated ribityl chainTruncated N10-methyl group
Absorption Maximum ( λmax​ ) ~440 nm (Blue Light)[2]~443 nm (Blue Light)[2]
Triplet Lifetime ( τT​ ) 6.8 ns[2]7.7 ns[2]
Excited State Reduction Potential ~ +1.67 V vs SCE[5]~ +1.40 to +1.50 V vs SCE
Ground State Reduction Potential -1.18 V (vs Fc/Fc+)[2]-0.76 V (vs Fc/Fc+)[2]
Primary Solubility Organic (MeCN, DCM, Acetone)[]Aqueous buffers, polar solvents
Optimal Application Domain Synthetic organic methodology[8]Bioconjugation, chemical biology[7]

Mechanistic Pathways in Flavin Photocatalysis

Both RTA and LF operate via a highly conserved photoredox cycle. Upon irradiation with blue light, the ground-state flavin is excited to a singlet state, which rapidly undergoes intersystem crossing (ISC) to a long-lived, highly oxidizing triplet state ( 3Fl∗ )[2]. This triplet state facilitates a single-electron transfer (SET) from the substrate, generating a substrate radical and a flavin radical anion, which is subsequently reoxidized (often by ambient O2​ ) to close the catalytic cycle[2].

FlavinMechanism GS Ground State Flavin (Flox) S1 Singlet Excited State (1Fl*) GS->S1 hν (Blue Light) S1->GS Fluorescence T1 Triplet Excited State (3Fl*) S1->T1 Intersystem Crossing (ISC) Rad Radical Anion (Fl•−) T1->Rad SET from Substrate Red Reduced Flavin (FlH− / FlH2) Rad->Red Protonation / 2nd SET Red->GS Oxidation (e.g., O2)

Figure 1: General photoredox catalytic cycle of flavin derivatives.

Decision Matrix: Selecting the Right Catalyst

The choice between RTA and LF should be driven primarily by the required reaction medium and the steric sensitivity of the substrate.

DecisionMatrix Start Select Flavin Photocatalyst Solvent Reaction Medium? Start->Solvent Org Organic Solvents (MeCN, DCM, Acetone) Solvent->Org Aq Aqueous / Buffer (Biological Systems) Solvent->Aq RTA Riboflavin Tetraacetate (RTA) High solubility, strong oxidant Org->RTA Synthetic Chemistry LF Lumiflavin (LF) Biocompatible, water-tolerant Aq->LF Chemical Biology

Figure 2: Decision logic for selecting between RTA and Lumiflavin.

Experimental Workflows & Validated Protocols

Protocol A: RTA-Catalyzed α -C-H Cyanation of Sulfides

RTA is exceptionally effective at functionalizing feedstock sulfides into high-value cyanated derivatives. The high oxidation potential of RTA's triplet state enables the direct SET oxidation of the sulfur atom, triggering a deprotonation event that yields a reactive α -thio radical[8].

Step-by-Step Methodology:

  • Preparation: In an oven-dried borosilicate reaction vial equipped with a magnetic stir bar, add the target aliphatic sulfide (0.1 mmol) and Tosyl Cyanide (TsCN) (1.0 mmol, 10 equiv) as the radical trapping agent[8].

  • Catalyst Addition: Add Riboflavin Tetraacetate (RTA) (0.01 mmol, 10 mol%)[8]. The acetylation of RTA ensures complete, homogeneous dissolution in the next step.

  • Solvent & Degassing: Dissolve the mixture in 2.0 mL of acetone. Sparge the solution with Argon for 15 minutes. Causality Check: Degassing is critical; ambient oxygen acts as a competitive triplet quencher and can lead to unwanted sulfoxide byproducts via competitive oxygenation[8].

  • Irradiation: Seal the vial and place it in a photoreactor equipped with a 456 nm blue LED array. Irradiate the mixture for 18 hours. Maintain the reaction at ambient temperature (~25 °C) using a cooling fan to prevent thermal degradation[8].

  • Workup: Quench the reaction, remove the acetone under reduced pressure, and purify the α -cyanated sulfide via silica gel flash chromatography.

Protocol B: LF-Catalyzed Site-Selective Tyrosine Bioconjugation

For drug development professionals working with native proteins, organic solvents are strictly prohibited as they induce rapid denaturation. Lumiflavin (LF) operates seamlessly in aqueous buffers. Because LF lacks the bulky ribityl chain, it avoids steric clashing within complex protein tertiary structures, allowing it to selectively oxidize exposed tyrosine residues[7].

Step-by-Step Methodology:

  • Protein Preparation: Dissolve the target native protein in a biocompatible aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 10–50 μ M[9].

  • Reagent Addition: Add the desired bioorthogonal tagging agent (e.g., a phenoxazine dialdehyde tag) and Lumiflavin (LF) photocatalyst (typically 1–5 mol% relative to the tag)[7].

  • Reaction Initiation: Irradiate the homogeneous aqueous mixture with visible blue light (~440 nm) for 1 to 4 hours at ambient temperature.

  • Mechanistic Action: Upon excitation, the LF triplet state selectively oxidizes the electron-rich phenolic ring of tyrosine via SET. This generates a localized tyrosyl radical that rapidly couples with the dialdehyde tag, forming a stable covalent C–N bond[7].

  • Purification: Isolate the tagged protein using size-exclusion chromatography (SEC) or centrifugal spin filtration (e.g., Amicon Ultra) to efficiently remove the small-molecule LF photocatalyst and any unreacted tags.

References

  • "A Comparative Guide to Lumiflavin and Ruthenium-Based Photocatalysts" - Benchchem. 1

  • "Flavin-Mediated Photocatalysis Provides a General Platform for Sulfide C–H Functionalization | ACS Catalysis" - ACS Publications. 8

  • "Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation" - OSTI. 7

  • "Synthetic applications of flavin photocatalysis: a review" - RSC Publishing. 2

  • "General Access to C-Centered Radicals: Combining a Bioinspired Photocatalyst with Boronic Acids in Aqueous Media" - PMC/NIH. 9

  • "Different redox and protonation states of flavins (10-substituted isoalloxazines)" - ResearchGate. 5

  • "CAS 752-13-6 (Riboflavin, 2',3',4',5'-tetraacetate)" - BOC Sciences.

  • "Microbiological Aspects of Riboflavin: III. Oxidation Studies with Pseudomonas riboflavina" - ASM Journals. 6

Sources

Validation

mass spectrometry fragmentation pattern analysis of Riboflavin, 2',3',4',5'-tetraacetate

Analytical Superiority in Flavin Characterization: High-Resolution vs. Triple Quadrupole Mass Spectrometry for Riboflavin 2',3',4',5'-Tetraacetate (TARF) Riboflavin 2',3',4',5'-tetraacetate (TARF) is a highly lipophilic,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Superiority in Flavin Characterization: High-Resolution vs. Triple Quadrupole Mass Spectrometry for Riboflavin 2',3',4',5'-Tetraacetate (TARF)

Riboflavin 2',3',4',5'-tetraacetate (TARF) is a highly lipophilic, synthetically acetylated derivative of Vitamin B2. By masking the four hydroxyl groups of the ribityl chain, acetylation disrupts intermolecular hydrogen bonding, significantly increasing the molecule's partition coefficient (LogP shifts from -1.46 to +1.02) and altering its photophysical behavior[1]. Consequently, TARF is widely deployed as a robust photosensitizer for biomimetic oxidations, a redox-active probe, and a targeting moiety in Pt(IV) anticancer prodrugs[2][3].

As a Senior Application Scientist, I frequently encounter the challenge of accurately quantifying TARF and elucidating its degradation pathways in complex biological or environmental matrices. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms for TARF analysis, grounded in its unique collision-induced dissociation (CID) fragmentation mechanics.

The Mechanistic Basis of TARF Fragmentation

To optimize any mass spectrometry method, one must first understand the causality behind the molecule's gas-phase behavior. Native riboflavin predominantly fragments via the neutral loss of water molecules and the entire ribityl chain to yield lumichrome (m/z 243) and lumiflavin (m/z 257)[4].

In contrast, the tetraacetylation of TARF fundamentally reroutes its fragmentation pathway. Under positive electrospray ionization (ESI+), TARF forms a highly stable protonated precursor ion [M+H]⁺ at m/z 545.19[1][5].

  • Ester Cleavage (Low to Medium Collision Energy): The most thermodynamically accessible cleavage occurs at the ester linkages. Inductive cleavage or McLafferty-type rearrangements result in the sequential neutral loss of acetic acid (CH₃COOH, 60 Da) and ketene (CH₂CO, 42 Da). This generates dominant intermediate fragments at m/z 485.17 and m/z 425.15[1].

  • Ribityl Chain Scission (High Collision Energy): Elevated collision energies force the complete heterolytic cleavage of the bulky acetylated ribityl chain. The charge is preferentially retained on the electron-deficient isoalloxazine ring, yielding the protonated lumichrome-like core at m/z 243.09[1].

  • Retro-Diels-Alder (RDA) Cleavage: Extreme fragmentation of the m/z 243.09 core induces an RDA reaction within the pteridine ring, producing diagnostic low-mass ions at m/z 135.04 and m/z 108.90[1].

TARF_Fragmentation Precursor TARF Precursor [M+H]⁺ m/z 545.19 Frag1 Loss of Acetic Acid [M+H - CH₃COOH]⁺ m/z 485.17 Precursor->Frag1 -60 Da (Ester Cleavage) Core Isoalloxazine Core (Lumichrome-like) m/z 243.09 Precursor->Core Ribityl Cleavage (-302 Da) Ribityl Acetylated Ribityl Fragment m/z 175.06 Precursor->Ribityl Isoalloxazine Loss (-370 Da) Frag2 Loss of 2x Acetic Acid [M+H - 2(CH₃COOH)]⁺ m/z 425.15 Frag1->Frag2 -60 Da (Ester Cleavage) RDA Retro-Diels-Alder Pteridine Cleavage m/z 135.04 Core->RDA Pteridine Ring Fragmentation

Figure 1: ESI-MS/MS fragmentation pathways of Riboflavin 2',3',4',5'-tetraacetate (TARF).

Platform Comparison: ESI-QqQ vs. ESI-HRMS

Selecting the correct MS architecture depends entirely on the analytical objective. While Triple Quadrupole (QqQ) systems excel in targeted pharmacokinetics, High-Resolution Mass Spectrometry (HRMS)—such as Q-TOF or Orbitrap—is mandatory for identifying unknown photoproducts or metabolic derivatives[6].

Table 1: Comparative Performance of MS Platforms for TARF Analysis

Analytical ParameterESI-QqQ (Targeted MRM)ESI-HRMS (Untargeted / Q-TOF)
Primary Application High-throughput quantification of TARF in plasma/tissue.Structural elucidation of TARF photodegradation products.
Mass Accuracy Nominal mass (~0.7 Da FWHM).Exact mass (< 5 ppm error).
Sensitivity (LOD) Sub-picogram (pg/mL) range.Low-nanogram (ng/mL) range.
Dynamic Range 4 to 5 orders of magnitude.3 to 4 orders of magnitude.
Data Acquisition Pre-defined precursor-to-product transitions.Full-scan MS¹ with Data-Dependent MS² (DDA).

Self-Validating Experimental Protocol: LC-MS/MS Analysis of TARF

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating steps to monitor system suitability and prevent false positives caused by in-source fragmentation.

Step 1: Sample Preparation & Photoprotection

Causality: TARF is highly photosensitive. Exposure to ambient UV/Vis light will rapidly degrade the molecule into lumichrome derivatives, skewing quantitative results[2].

  • Perform all extractions under amber lighting or using actinic (low-actinic) glassware.

  • Quench biological or environmental reactions using ice-cold acetonitrile (1:3 v/v) containing an isotopically labeled internal standard (e.g., Riboflavin-¹³C₄,¹⁵N₂ tetraacetate) to correct for matrix ionization suppression.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

Step 2: Chromatographic Separation

Causality: Because TARF is significantly more lipophilic than native riboflavin, a robust reversed-phase gradient is required to prevent peak tailing and ensure sharp elution.

  • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: (A) 0.1% Formic acid in LC-MS grade water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: Hold at 5% B for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, re-equilibrate.

  • Validation Check: Inject a solvent blank immediately following the highest calibration standard. The method is only validated if column carryover is <0.1% of the lower limit of quantification (LLOQ).

Step 3: MS/MS Optimization (QqQ MRM Method)

Causality: Optimizing the declustering potential (DP) is critical. If the DP is too high, the labile acetate groups will cleave in the ion source before reaching the collision cell, drastically reducing the abundance of the m/z 545.2 precursor.

  • Operate the MS in positive ESI mode.

  • Set the Precursor Ion to m/z 545.2 [M+H]⁺.

  • Program the transitions according to Table 2.

  • Validation Check: The ion ratio between the quantifier and qualifier transitions must remain within ±15% of the reference standard across all unknown samples to confirm peak purity.

Table 2: Diagnostic MRM Transitions for TARF Quantification

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural AssignmentPurpose
545.2485.215[M+H - CH₃COOH]⁺Quantifier (Highest Abundance)
545.2425.220[M+H - 2(CH₃COOH)]⁺Qualifier 1 (Ester Confirmation)
545.2243.135Protonated Isoalloxazine CoreQualifier 2 (Core Confirmation)

References

  • NIST Mass Spectrometry Data Center. "Riboflavin, 2',3',4',5'-tetraacetate". NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Lundeen, R. A., et al. "Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives". Environmental Science & Technology, ACS Publications. URL:[Link]

  • Ravera, M., et al. "Flavin-Conjugated Pt(IV) Anticancer Agents". Inorganic Chemistry, ACS Publications. URL:[Link]

  • Insińska-Rak, M., et al. "Riboflavin degradation products; combined photochemical and Mass Spectrometry approach". ResearchGate. URL: [Link]

  • Calza, P., et al. "Photocatalytic degradation of drugs in water mediated by acetylated riboflavin and visible light". Science of The Total Environment. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Riboflavin, 2',3',4',5'-tetraacetate proper disposal procedures

Operational and Disposal Guide for Riboflavin, 2',3',4',5'-tetraacetate (RFTA) Introduction & Mechanistic Context Riboflavin, 2',3',4',5'-tetraacetate (RFTA, CAS 752-13-6) is an acetate-protected derivative of vitamin B2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Guide for Riboflavin, 2',3',4',5'-tetraacetate (RFTA)

Introduction & Mechanistic Context

Riboflavin, 2',3',4',5'-tetraacetate (RFTA, CAS 752-13-6) is an acetate-protected derivative of vitamin B2. In recent years, it has emerged as a powerful, bioinspired, visible-light photocatalyst widely utilized in organic synthesis, including the selective oxidation of C-H bonds and the chemical upcycling of polystyrene waste[1].

While RFTA is celebrated as a "green" alternative to heavy-metal photocatalysts, its modified chemical structure demands strict operational and disposal protocols. The acetylation of the riboflavin core significantly increases its solubility in organic solvents, which is excellent for catalysis but alters its environmental persistence[2]. Consequently, it is classified as a Water Hazard Class 3 (WGK 3) substance, meaning it is highly hazardous to aquatic ecosystems and strictly prohibited from drain disposal.

Physicochemical and Hazard Profile

To safely handle RFTA and manage its waste lifecycle, laboratory personnel must understand its physical and regulatory parameters. All quantitative hazard data is summarized below to inform your facility's Environmental Health and Safety (EHS) planning.

ParameterSpecificationCausality / Operational Impact
CAS Number 752-13-6Unique identifier required for SDS tracking and waste manifesting.
Molecular Formula C25H28N4O10High carbon/oxygen content contributes to its combustibility profile.
Molecular Weight 544.51 g/mol Essential for precise molarity calculations in catalytic loading.
Appearance Light to dark yellow powderHighly visible; facilitates visual confirmation during spill cleanup.
Storage Class 11 (Combustible Solids)Must be stored away from strong oxidizers to prevent ignition.
Water Hazard (WGK) 3 (Highly hazardous to water)Critical: Absolutely no drain disposal. Must be incinerated.
Melting Point 238 °CThermally stable under standard laboratory conditions[3].

Experimental Workflow: Gram-Scale Photocatalytic Reaction

Understanding the operational use of RFTA is essential for anticipating the waste streams it generates. The following is a field-validated protocol for RFTA-mediated photocatalytic reactions (e.g., polymer upcycling or C-H oxidation)[1].

Step-by-Step Methodology:

  • Preparation: In a certified fume hood, equip a 100 mL Schlenk flask with a magnetic stirring bar.

  • Reagent Loading: Add the organic substrate (e.g., 5.0 mmol), the RFTA catalyst (10 mol%, ~0.272 g), and any necessary co-catalysts (e.g., Sc(OTf)3, 20 mol%)[1].

  • Solvent Addition: Add the solvent mixture (e.g., CHCl3/CH3CN/H2O in a 38:40:2 ratio). Note: The inclusion of chloroform immediately designates the resulting effluent as a mixed halogenated waste stream.

  • Atmosphere Control: Seal the flask and purge with O2 or ambient air, depending on the required oxidative species (singlet oxygen or superoxide radical generation)[1][4].

  • Irradiation: Irradiate the mixture using a 450 nm Blue LED (e.g., 30 W × 2) at room temperature for the required duration (e.g., 72 hours)[1].

  • Quenching & Extraction: Post-reaction, quench the mixture and extract the product using standard aqueous/organic phase partitioning. The remaining RFTA and its photoproducts will partition into the organic waste phase, which must be captured.

RFTA Operational & Waste Lifecycle (Visualization)

The following diagram illustrates the logical lifecycle of RFTA from an active catalyst to segregated waste, highlighting the critical juncture where environmental hazards must be mitigated.

RFTA_Lifecycle RFTA Solid RFTA Catalyst (Storage Class 11) Reaction Photocatalysis (Blue LED, O2, Solvents) RFTA->Reaction 10 mol% Loading Excited RFTA* Excited State (ROS Generation) Reaction->Excited hν (450 nm) Separation Product Isolation (Phase Separation) Excited->Separation Reaction Completion Waste Waste Segregation (WGK 3 Contaminated) Separation->Waste Catalyst Residue Disposal Licensed Incineration (Combustible Solid/Liquid) Waste->Disposal EPA/Local Regs

Figure 1: Operational workflow of RFTA from photocatalytic activation to segregated waste disposal.

Proper Disposal and Spill Management Procedures

Because RFTA is a WGK 3 substance, its disposal requires strict adherence to environmental regulations to prevent aquatic toxicity. The tetraacetate groups prevent rapid environmental degradation compared to unacetylated riboflavin, leading to persistence in water systems if improperly discarded[2].

Protocol A: Routine Waste Disposal

  • Liquid Waste Segregation: If RFTA was used in a reaction, determine the solvent composition of the effluent.

    • Halogenated: If used with chloroform or dichloromethane, place the RFTA-containing effluent into the "Halogenated Organic Waste" carboy.

    • Non-Halogenated: If used with acetonitrile, ethyl acetate, or water, place into the "Non-Halogenated Organic Waste" carboy.

  • Solid Waste Segregation: Empty RFTA vials, contaminated weigh boats, and filter papers must be placed in a solid hazardous waste bin lined with a compatible polymer bag. Do not mix with pyrophoric or highly reactive solid waste.

  • Labeling: Clearly label the waste container with "Contains Riboflavin, 2',3',4',5'-tetraacetate (WGK 3, Combustible Solid)" to alert EHS and waste management personnel.

  • Final Destruction: Transfer the segregated waste to the facility's EHS team. The mandated destruction method for RFTA is high-temperature incineration at a licensed facility, which safely breaks down the C25H28N4O10 matrix into CO2, H2O, and NOx.

Protocol B: Dry Spill Cleanup

  • Isolate the Area: Restrict access to the spill zone. Ensure no open flames or strong oxidizers are nearby, as RFTA is a Class 11 combustible solid.

  • PPE Verification: Don nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator (if the spill poses an inhalation hazard due to aerosolized dust).

  • Mechanical Recovery: Do NOT dry-sweep with a standard broom, as this generates hazardous combustible dust. Use a HEPA-filtered vacuum dedicated to chemical spills, or gently moisten the powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust, then wipe it up with absorbent pads.

  • Decontamination: Wash the spill surface with a standard laboratory detergent solution. Crucial Step: Do not dispose of the wash water down the sink. Absorb the wash water with spill pillows or paper towels and place them into the solid hazardous waste container.

  • Documentation: Log the spill and the disposal of the cleanup materials in the laboratory's EHS compliance ledger.

References

  • ACS Applied Polymer Materials. "Selective Upcycling of Polystyrene from Real-Life Plastic Wastes by a Bioinspired Flavin–Scandium–Thiourea Catalytic System". acs.org. URL:[Link]

  • University of Turin / Elsevier. "Photocatalytic degradation of drugs in water mediated by acetylated riboflavin and visible light". unito.it. URL:[Link]

Sources

Handling

Personal protective equipment for handling Riboflavin, 2',3',4',5'-tetraacetate

As a Senior Application Scientist, I frequently guide laboratories through the transition toward greener, bio-inspired catalytic methods. Riboflavin, 2',3',4',5'-tetraacetate (CAS: 752-13-6), commonly known as RFTA, has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide laboratories through the transition toward greener, bio-inspired catalytic methods. Riboflavin, 2',3',4',5'-tetraacetate (CAS: 752-13-6), commonly known as RFTA, has emerged as a premier visible-light photoredox catalyst. While its foundation is Vitamin B2, the operational environment required for its activation—specifically high-intensity blue light and the generation of Reactive Oxygen Species (ROS)—demands a highly specific, causality-driven approach to Personal Protective Equipment (PPE) and waste management.

This guide provides a self-validating operational framework for handling RFTA, ensuring that your laboratory maximizes catalytic efficiency while maintaining absolute safety.

The Causality of Hazard and PPE Selection

To design a robust safety protocol, we must first understand the mechanistic behavior of RFTA. RFTA is not inherently highly toxic; rather, the hazard lies in its activated state. When irradiated with blue light (440–450 nm), RFTA enters an excited triplet state, mediating single-electron transfer (SET) or energy transfer to molecular oxygen. This generates potent ROS, including singlet oxygen and superoxide anions, which drive the desired chemical transformations but pose severe oxidative risks to biological tissues[1].

Furthermore, the high-intensity LED arrays required to drive this reaction present a significant photochemical hazard to the retina[2]. Therefore, standard laboratory PPE is insufficient; your protective strategy must directly address these dual operational hazards.

Causality-Driven PPE Deployment:

  • Optical Protection (Critical): Standard safety glasses do not block high-intensity 440 nm light. You must use orange-tinted UV/blue-blocking goggles rated for the specific emission spectrum of your photoreactor. Failure to do so can result in cumulative retinal damage[2].

  • Dermal Protection: Because RFTA generates ROS upon light exposure, any chemical dust on the skin can become a localized irritant if exposed to ambient laboratory lighting[1]. Wear extended-cuff nitrile gloves (minimum 4 mil thickness) and a fully buttoned, flame-resistant lab coat.

  • Respiratory Protection: RFTA is a Class 11 Combustible Solid[3]. While not highly volatile, its powder form presents a dust inhalation hazard. Always weigh the solid catalyst inside a certified ductless weighing enclosure or a standard chemical fume hood.

Quantitative Physicochemical Profile

Understanding the physical parameters of RFTA is essential for predicting its behavior during an experiment.

Property / ParameterQuantitative ValueOperational Implication
CAS Number 752-13-6Unique identifier for SDS retrieval and waste manifesting.
Melting Point 238 °CHigh thermal stability; remains solid at room temperature.
Storage Class 11 (Combustible Solids)Store in a cool, dark place away from strong oxidizers[3].
Excitation Wavelength 440 – 450 nmRequires specific optical PPE (orange UV/blue-blocking goggles)[2].
Typical Catalyst Loading 1 – 5 mol%Low toxicity at working concentrations, but requires precision handling.

Photochemical Pathway and Operational Logic

The following diagram illustrates the mechanistic pathway of RFTA. Understanding this pathway is crucial because the byproduct of the catalyst's regeneration cycle in aerobic environments is hydrogen peroxide ( H2​O2​ )[4]. This dictates our waste disposal strategy.

Mechanism RFTA RFTA (Ground State) Excited RFTA* (Excited Triplet) RFTA->Excited 440-450 nm Blue LED ROS Reactive Oxygen Species (ROS) Excited->ROS O2 (Energy Transfer) Product Oxidized Product + H2O2 Waste ROS->Product Substrate Oxidation Product->RFTA Catalyst Regeneration

Fig 1: Photochemical mechanism of RFTA generating ROS and H2O2 waste under blue light.

Self-Validating Operational Workflow

To ensure reproducibility and safety, follow this step-by-step methodology for setting up an RFTA-catalyzed aerobic oxidation. This protocol incorporates a self-validating quenching step to prevent downstream waste hazards.

Step 1: Reagent Preparation (Dark/Low Light)

  • Don standard PPE (nitrile gloves, lab coat) and ensure ambient lighting is minimized to prevent premature catalyst activation.

  • Inside a fume hood, weigh the required RFTA (typically 1-5 mol%) into a borosilicate glass reaction vial.

  • Add the substrate and solvent (e.g., acetonitrile). Seal the vial with a septum cap.

Step 2: Reaction Setup and Irradiation

  • Transfer the sealed vial to the photoreactor.

  • Self-Validation Check: Before turning on the light source, verify that all personnel in the vicinity are wearing orange blue-light-blocking goggles[2].

  • Initiate irradiation (440-450 nm). If the reaction requires an oxygen balloon, ensure the vial is properly vented with a secondary needle to prevent dangerous over-pressurization from gas expansion and H2​O2​ generation.

Step 3: Quenching and Workup

  • Turn off the light source before removing optical PPE.

  • Because RFTA-mediated aerobic oxidations generate H2​O2​ as a stoichiometric byproduct[4], you must quench the reaction to prevent explosive hazards in your waste stream.

  • Add a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) or sodium sulfite ( Na2​SO3​ ) to the reaction mixture and stir for 15 minutes.

  • Self-Validation Check: Test the aqueous layer with KI-starch indicator paper. A lack of blue/black color change confirms that all peroxides have been successfully neutralized.

Workflow Hazard Hazard: High-Intensity Blue Light & ROS PPE Intervention: Orange UV-Blocking Goggles & Nitrile Gloves Hazard->PPE Dictates Prep Step 1: Reagent Prep (Low Light, Fume Hood) PPE->Prep Enables React Step 2: Photoredox Reaction (450 nm, Aerobic) Prep->React Proceeds to Quench Step 3: Quench H2O2 (Sodium Thiosulfate) React->Quench Concludes with Dispose Step 4: Segregated Aqueous/Organic Waste Quench->Dispose Safely leads to

Fig 2: Safe operational workflow for RFTA photoredox catalysis from prep to disposal.

Spill Response and Waste Disposal Plan

Solid Spill Response: If unreacted RFTA powder is spilled, do not use compressed air or dry sweeping, as this creates a combustible dust hazard[3]. Instead, gently cover the spill with damp absorbent paper towels to suppress dust. Wipe up the material and place the contaminated towels into a clearly labeled solid hazardous waste container. Wash the area with soap and water.

Liquid Waste Disposal: Never pour unquenched RFTA reaction mixtures into general organic waste carboys. The residual H2​O2​ can react with other organic solvents (especially ketones like acetone) to form highly unstable organic peroxides, leading to catastrophic container rupture.

  • Ensure the mixture has passed the KI-starch peroxide test (as detailed in Step 3).

  • Separate the aqueous and organic layers.

  • Dispose of the organic layer in the "Non-Halogenated Organic Waste" container (unless halogenated solvents were used).

  • Dispose of the quenched aqueous layer in the "Aqueous Waste" container.

References

  • Sigma-Aldrich. "Riboflavin, 2′,3′,4′,5′-tetraacetate Safety Data Sheet (SDS)". 3

  • ACS Publications. "Development and Kilogram-Scale Implementation of a Flavin-Catalyzed Photoredox Fluorodecarboxylation". 2

  • ResearchGate. "Aggregation Effects in Visible-Light Flavin Photocatalysts: Synthesis, Structure, and Catalytic Activity of 10-Arylflavins". 4

  • ResearchGate. "Photoactivities of Two Vitamin B Derivatives and Their Applications in the Perpetration of Photoinduced Antibacterial Nanofibrous Membranes". 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Riboflavin, 2',3',4',5'-tetraacetate
Reactant of Route 2
Reactant of Route 2
Riboflavin, 2',3',4',5'-tetraacetate
© Copyright 2026 BenchChem. All Rights Reserved.